molecular formula C11H22O2 B14737352 Nonanoic acid, 7-methyl-, methyl ester CAS No. 5129-63-5

Nonanoic acid, 7-methyl-, methyl ester

Numéro de catalogue: B14737352
Numéro CAS: 5129-63-5
Poids moléculaire: 186.29 g/mol
Clé InChI: MPIAVSUUEONMFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nonanoic acid, 7-methyl-, methyl ester is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonanoic acid, 7-methyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanoic acid, 7-methyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

5129-63-5

Formule moléculaire

C11H22O2

Poids moléculaire

186.29 g/mol

Nom IUPAC

methyl 7-methylnonanoate

InChI

InChI=1S/C11H22O2/c1-4-10(2)8-6-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3

Clé InChI

MPIAVSUUEONMFL-UHFFFAOYSA-N

SMILES canonique

CCC(C)CCCCCC(=O)OC

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the NMR Chemical Shift Data of 7-methylnonanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-methylnonanoic acid methyl ester. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount for researchers in organic chemistry and drug development. This document will delve into the theoretical underpinnings of the expected NMR chemical shifts, present predicted data based on established principles, and provide practical guidance for acquiring and interpreting the spectra.

The Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidative power. Several factors influence the chemical shift of a given nucleus:

  • Inductive Effects: Electronegative atoms withdraw electron density from nearby nuclei, reducing the local shielding and causing the resonance to shift to a higher frequency (downfield).[1][2] For instance, the protons and carbons near the ester group in 7-methylnonanoic acid methyl ester are expected to be deshielded.

  • Anisotropic Effects: These arise from the circulation of electrons in π systems, such as in carbonyl groups (C=O). This circulation creates a local magnetic field that can either shield or deshield nearby nuclei, depending on their position relative to the π system.[1][2][3]

  • Hybridization: The hybridization state of a carbon atom affects its electronegativity and, consequently, the chemical shifts of both the carbon and its attached protons. For example, sp² hybridized carbons are generally more deshielded than sp³ hybridized carbons.[1]

  • Steric Effects: In sterically crowded molecules, van der Waals repulsion can cause deshielding of protons.[3]

By analyzing the chemical shifts, coupling patterns (for ¹H NMR), and integration values, one can piece together the complete connectivity and stereochemistry of a molecule.

Predicted NMR Spectral Data for 7-methylnonanoic acid methyl ester

While a publicly available, experimentally verified NMR spectrum for 7-methylnonanoic acid methyl ester is not readily found in the searched literature, we can confidently predict the ¹H and ¹³C NMR chemical shifts based on data from analogous straight-chain fatty acid methyl esters (FAMEs) like methyl nonanoate, and by considering the effect of the methyl branch at the C7 position.[4][5]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following numbering scheme will be used for 7-methylnonanoic acid methyl ester:

Figure 1: Numbering scheme for 7-methylnonanoic acid methyl ester.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The integration of each signal will correspond to the number of protons it represents.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H1' (O-CH₃ )~3.67Singlet (s)3HThe methyl protons of the ester group are highly deshielded due to the adjacent electronegative oxygen atom.
H2 (-CH₂ -COO)~2.30Triplet (t)2HThese protons are alpha to the carbonyl group, leading to significant deshielding. The signal is split into a triplet by the two neighboring protons on C3.
H9 (-CH₃ )~0.88Triplet (t)3HThis is a terminal methyl group in an alkyl chain, typically found in the most shielded region of the spectrum. It is split into a triplet by the two protons on C8.
H7-CH₃ ~0.86Doublet (d)3HThe methyl group attached to the chiral center C7 will be a doublet due to coupling with the single proton on C7.
H3-H6, H8 (-CH₂ -)~1.20 - 1.65Multiplet (m)10HThe methylene protons along the aliphatic chain will overlap in a complex multiplet in the shielded region of the spectrum.
H7 (-CH -)~1.50Multiplet (m)1HThis methine proton will be a complex multiplet due to coupling with the protons on C6, C8, and the C7-methyl group.
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1 (C=O)~174.3The carbonyl carbon of the ester is significantly deshielded and appears far downfield.[4]
C1' (O-CH₃)~51.4The carbon of the ester's methyl group is deshielded by the attached oxygen.[4]
C2~34.1The carbon alpha to the carbonyl group is deshielded.
C9~14.0The terminal methyl carbon is in the most shielded region.
C7-CH₃~19.0The methyl group attached to the main chain.
C3, C4, C5, C6, C8~23.0 - 39.0These methylene carbons of the aliphatic chain will have distinct but closely spaced chemical shifts. The presence of the methyl branch at C7 will influence the shifts of C6 and C8.
C7~34.5The methine carbon at the branch point.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 7-methylnonanoic acid methyl ester, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node1 Weigh ~5-10 mg of 7-methylnonanoic acid methyl ester node2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) node1->node2 node3 Add a small amount of internal standard (e.g., TMS) node2->node3 node4 Transfer the solution to a 5 mm NMR tube node3->node4 node5 Insert the NMR tube into the spectrometer node4->node5 node6 Lock and shim the magnetic field node5->node6 node7 Acquire ¹H NMR spectrum node6->node7 node8 Acquire ¹³C NMR spectrum node7->node8 node9 Fourier transform the raw data node8->node9 node10 Phase correct the spectra node9->node10 node11 Calibrate the chemical shift scale using the internal standard node10->node11 node12 Integrate the ¹H NMR signals node11->node12

Figure 2: Recommended workflow for NMR data acquisition and processing.

Sample Preparation
  • Compound Purity: Ensure the 7-methylnonanoic acid methyl ester sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[3] Other deuterated solvents can be used depending on the sample's solubility.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" involves adjusting the magnetic field homogeneity to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration.

    • Number of Scans: For a sample of this concentration, 8-16 scans should be sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single sharp peak for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) is typically required.

Interpretation and Structural Confirmation

The acquired spectra should be compared with the predicted data. The presence of the characteristic signals for the ester methyl group (singlet around 3.67 ppm in ¹H, signal around 51.4 ppm in ¹³C), the alpha-methylene protons (triplet around 2.30 ppm in ¹H), and the branched methyl group (doublet around 0.86 ppm in ¹H) would provide strong evidence for the structure of 7-methylnonanoic acid methyl ester.

For unambiguous assignment of all signals, especially the overlapping methylene groups in the aliphatic chain, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Conclusion

This technical guide has provided a detailed overview of the expected ¹H and ¹³C NMR chemical shift data for 7-methylnonanoic acid methyl ester. By understanding the fundamental principles of NMR and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR spectra to verify the structure and purity of this important chemical compound. The provided predicted data serves as a valuable reference for spectral assignment.

References

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available from: [Link]

  • Catalysis Science & Technology. ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis. 2019. Available from: [Link]

  • NextSDS. 7-Methylnonanoic acid methyl ester — Chemical Substance Information. Available from: [Link]

  • PubChem. Methyl nonanoate. National Institutes of Health. Available from: [Link]

  • Scribd. Factors Influencing Chemical Shift in NMR. Available from: [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7. Available from: [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. 2022. Available from: [Link]

  • ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. 2025. Available from: [Link]

  • SciSpace. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. 2015. Available from: [Link]

  • The Good Scents Company. methyl 7-methyl nonanoate. Available from: [Link]

  • University of Cambridge. Tables For Organic Structure Analysis. Available from: [Link]

  • NIST WebBook. Methyl 7-Methylnonanoate. National Institute of Standards and Technology. Available from: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 2010. Available from: [Link]

  • PubChem. 7-Methylnonanal. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. 2021. Available from: [Link]

  • Heliyon. Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. 2025. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Branched-chain fatty acids (BCFAs) and their corresponding methyl esters (BCFAMEs) are crucial molecules in various biological systems and hold significant promise for industrial applications due to their unique physicochemical properties, such as enhanced oxidative stability and lower melting points compared to their straight-chain counterparts.[1] This guide provides a comprehensive technical overview of the biosynthetic pathways leading to BCFAMEs, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the synthesis of these important lipids. Furthermore, this guide will present detailed methodologies for the analysis of BCFAMEs, equipping researchers with the practical knowledge required to investigate these pathways in their own work.

Introduction to Branched-Chain Fatty Acids and Their Methyl Esters

Fatty acids are fundamental building blocks of lipids, serving as essential components of cell membranes, energy storage molecules, and signaling molecules.[2] While the majority of naturally occurring fatty acids are straight-chain molecules, branched-chain fatty acids (BCFAs) represent a significant class of lipids with distinct structures and functions. BCFAs are characterized by the presence of one or more alkyl branches, typically methyl groups, along the acyl chain.[3] These branches can be located near the terminus of the chain, resulting in iso and anteiso configurations, or within the chain, creating mid-chain branched structures.[1][3]

The methyl esterification of BCFAs to form branched-chain fatty acid methyl esters (BCFAMEs) is often a critical step for their analysis via gas chromatography (GC) and mass spectrometry (MS), as it increases their volatility and improves chromatographic separation.[4][5][6][7] From a biological standpoint, while fatty acids are typically found in more complex lipid structures like triglycerides and phospholipids, the study of their methyl esters provides a powerful analytical window into the underlying fatty acid composition of a given biological system.

The Core Biosynthetic Machinery: Divergence from Straight-Chain Fatty Acid Synthesis

The biosynthesis of fatty acids, in general, is a well-conserved process across different domains of life, initiated from the precursor molecule acetyl-CoA.[2][8][9] The canonical pathway for straight-chain fatty acid synthesis involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex.[2][8] However, the production of BCFAs requires a divergence from this standard pathway, primarily through the utilization of alternative primer units and extender units.

Primer Units: The Origin of the Branch

The initial branching of the fatty acid chain is determined by the primer molecule that initiates the synthesis process. Instead of the typical acetyl-CoA primer used for straight-chain fatty acids, the synthesis of BCFAs utilizes branched-chain acyl-CoA molecules.[1][3] These primers are primarily derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][10][11][12]

  • Iso-BCFAs: The degradation of leucine yields isovaleryl-CoA, which serves as the primer for the synthesis of iso-branched fatty acids, characterized by a methyl group on the penultimate carbon of the acyl chain.[1]

  • Anteiso-BCFAs: The catabolism of isoleucine produces 2-methylbutyryl-CoA, the primer for anteiso-branched fatty acids, which have a methyl group on the antepenultimate carbon.[1][2]

  • Other Iso-forms: Valine degradation leads to the formation of isobutyryl-CoA, another primer for iso-branched fatty acids.[1]

The conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) is catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to form the respective branched-chain acyl-CoA primers.[10][12][13] The activity of the BCKDH complex is a critical regulatory point in BCAA metabolism and, consequently, in BCFA biosynthesis.[12][13]

The Elongation Process: Incorporation of Extender Units

Once the branched-chain primer is loaded onto the acyl carrier protein (ACP) of the FAS complex, the fatty acid chain is elongated through the sequential addition of two-carbon units derived from malonyl-CoA.[2] This core elongation process is mechanistically similar to that of straight-chain fatty acid synthesis.[2]

However, the introduction of mid-chain branches occurs through the incorporation of a different extender unit: methylmalonyl-CoA .[1][3] The enzyme fatty acid synthase (FAS) exhibits a degree of promiscuity and can utilize methylmalonyl-CoA in place of malonyl-CoA, leading to the insertion of a methyl group on an even-numbered carbon atom within the growing acyl chain.[3] The availability of methylmalonyl-CoA is therefore a key determinant for the synthesis of mid-chain BCFAs.[1]

The following diagram illustrates the general pathway for BCFA biosynthesis, highlighting the key entry points for branched-chain primers and extender units.

BCFA_Biosynthesis cluster_primers Primer Synthesis cluster_elongation Elongation Cycle Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Catabolism Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Catabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism FAS Fatty Acid Synthase (FAS) Complex Isovaleryl_CoA->FAS Primer Methylbutyryl_CoA->FAS Primer Isobutyryl_CoA->FAS Primer BCFA Branched-Chain Fatty Acid FAS->BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Extender Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Extender (Mid-chain branch)

Figure 1. Overview of Branched-Chain Fatty Acid Biosynthesis.

Key Enzymes and Regulatory Checkpoints

The biosynthesis of BCFAs is a tightly regulated process, with several key enzymes acting as critical control points. Understanding these enzymes and their regulation is essential for manipulating BCFA production for research or industrial purposes.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

As previously mentioned, the BCKDH complex is a pivotal enzyme in the generation of branched-chain acyl-CoA primers.[13] Its activity is regulated by phosphorylation and dephosphorylation.[12] The BCKDH kinase phosphorylates and inactivates the complex, while a phosphatase dephosphorylates and activates it.[12] This regulatory mechanism allows for the fine-tuning of BCAA catabolism and, consequently, the supply of primers for BCFA synthesis.

Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC)

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in straight-chain fatty acid synthesis, catalyzing the formation of malonyl-CoA from acetyl-CoA.[2] Propionyl-CoA carboxylase (PCC) is responsible for the synthesis of methylmalonyl-CoA from propionyl-CoA.[1] The relative activities and substrate availabilities for these two carboxylases influence the pool of extender units available to the FAS, thereby affecting the ratio of straight-chain to mid-chain branched fatty acids.

Fatty Acid Synthase (FAS) Substrate Specificity

The substrate specificity of the fatty acid synthase itself plays a crucial role. While FAS can utilize branched-chain primers and methylmalonyl-CoA, its efficiency with these alternative substrates may be lower than with acetyl-CoA and malonyl-CoA.[1] The ketoacyl synthase (KS) domain of the FAS is a key determinant of this substrate specificity and the overall rate of BCFA production.[1]

The following workflow illustrates the key decision points in the biosynthesis of straight-chain versus branched-chain fatty acids.

Fatty_Acid_Synthesis_Decision Start Precursor Pools Primer_Decision Primer Selection Start->Primer_Decision SCFA Straight-Chain Fatty Acid Primer_Decision->SCFA Acetyl-CoA BCFA_Terminus Terminally Branched Fatty Acid Primer_Decision->BCFA_Terminus Branched-Chain Acyl-CoA Extender_Decision Extender Unit Selection Extender_Decision->SCFA Malonyl-CoA BCFA_Mid Mid-Chain Branched Fatty Acid Extender_Decision->BCFA_Mid Methylmalonyl-CoA SCFA->Extender_Decision BCFA_Terminus->Extender_Decision

Figure 2. Decision points in fatty acid biosynthesis.

Experimental Methodologies for the Study of BCFAMEs

The accurate analysis of BCFAMEs is fundamental to understanding their biosynthesis and function. This section provides a detailed, step-by-step protocol for the extraction, derivatization, and analysis of BCFAs from biological samples.

Lipid Extraction

The first step involves the extraction of total lipids from the biological matrix. A commonly used and robust method is a modified Bligh-Dyer extraction.

Protocol: Lipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform:methanol (1:2, v/v). For a 100 mg sample, use 3 mL of the solvent mixture.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex thoroughly to ensure mixing.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To prepare the fatty acids for GC analysis, they must be converted to their more volatile methyl esters. Acid-catalyzed transesterification is a widely used method.[14]

Protocol: Acid-Catalyzed Transesterification

  • Reagent Preparation: Prepare a solution of 1.25 M methanolic HCl by carefully adding acetyl chloride to anhydrous methanol.

  • Reaction: Add 2 mL of the methanolic HCl reagent to the dried lipid extract.[7]

  • Incubation: Seal the tube tightly and heat at 80-85°C for 90 minutes.[7][14]

  • Extraction: After cooling to room temperature, add 2 mL of n-heptane and 2 mL of 6% (w/v) Na2CO3 solution to the reaction mixture.[7] Vortex vigorously.

  • Phase Separation: Allow the phases to separate. The upper heptane layer contains the FAMEs.

  • Collection: Carefully transfer the upper heptane layer to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of FAMEs.

Protocol: GC-MS Analysis of FAMEs

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column Selection: A polar capillary column, such as one coated with cyanopropyl silicone (e.g., HP-88) or polyethylene glycol (e.g., DB-Wax), is recommended for the separation of FAMEs based on carbon number, degree of unsaturation, and branching.[6]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: An initial temperature of 50-80°C held for 2 minutes, followed by a ramp of 3-10°C/minute to 160°C, then a ramp of 3-5°C/minute to 185°C, and a final ramp of 20-30°C/minute to 260°C, with a final hold of 0.5-5 minutes.[15] The specific program should be optimized for the sample matrix and column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][16]

    • Mass Range: Scan from m/z 40 to 550.[7]

    • Identification: Identify BCFAMEs based on their retention times compared to known standards and their characteristic mass spectra. Low-energy collision-induced dissociation (CID) can be used to determine the position of methyl branches.[16]

The following table summarizes typical GC-MS parameters for BCFAME analysis.

ParameterRecommended SettingRationale
GC Column Polar (e.g., HP-88, DB-23)Excellent separation of FAME isomers, including cis/trans and branched structures.[6]
Injector Temp. 250°CEnsures complete volatilization of the sample.
Oven Program RampedAllows for the separation of a wide range of FAMEs with different volatilities.[15]
Carrier Gas HeliumProvides good chromatographic resolution.
Ionization Mode Electron Ionization (EI)Creates reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole, TOF, or Ion TrapProvides accurate mass measurements for identification.

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acid methyl esters is a fascinating area of lipid metabolism with implications for both fundamental biology and industrial biotechnology. The pathways are intricately linked to amino acid metabolism and are subject to complex regulatory controls. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways and to characterize the diverse array of BCFAs found in nature.

Future research in this field will likely focus on the engineering of microorganisms for the targeted production of specific BCFAs with desirable properties for biofuels and oleochemicals. Furthermore, a deeper understanding of the roles of BCFAs in cell signaling and membrane fluidity will undoubtedly open new avenues for drug development and the treatment of metabolic diseases.

References

  • Dewulf, J. P., Gerin, I., Rider, M. H., Veiga-da-Cunha, M., Van Schaftingen, E., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(16), 2427-2447. [Link]

  • Wikipedia. (2023). Fatty acid synthesis. [Link]

  • AOCS. (2019). Biosynthesis of Fatty Acids. [Link]

  • He, Y. W., & Zhang, L. H. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2486. [Link]

  • Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228. [Link]

  • Chemistry LibreTexts. (2024). Biosynthesis of Fatty Acids. [Link]

  • Grininger, M., & Wallace, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal, 287(14), 2974-2989. [Link]

  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229. [Link]

  • Park, H. G., Kothapalli, K. S. D., & Brenna, J. T. (2019). Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 91(23), 15237-15244. [Link]

  • Zhen, J., Zhao, Y., & Li, D. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology, 11, 568. [Link]

  • Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies, Inc.[Link]

  • Sunny, N. E., & Mathews, C. E. (2021). Branched-chain amino acids alter cellular redox to induce lipid oxidation and reduce de novo lipogenesis in the liver. American Journal of Physiology-Endocrinology and Metabolism, 320(5), E956-E969. [Link]

  • Lopes, M., & Siewers, V. (2023). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in oleaginous yeast. Microbial Cell Factories, 22(1), 1-14. [Link]

  • d'Espaux, L., & Keasling, J. D. (2021). Production of 10-methyl branched fatty acids in yeast. Metabolic Engineering, 63, 133-141. [Link]

  • Zhang, S., Zeng, X., Ren, M., Mao, X., & Qiao, S. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences, 19(4), 954. [Link]

  • BCAA.com. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. [Link]

  • Bücker, R., & Wendisch, V. F. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology, 6, 27. [Link]

Sources

Electron Ionization Mass Spectrometry (EI-MS) of Methyl 7-Methylnonanoate: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of branched-chain fatty acids (BCFAs) is a critical vector in modern lipidomics, microbial biomarker profiling, and nutritional analysis. Methyl 7-methylnonanoate , the methyl ester derivative of 7-methylnonanoic acid, represents a classic anteiso-branched fatty acid (anteiso-10:0). Unlike straight-chain fatty acid methyl esters (FAMEs), anteiso-FAMEs exhibit highly specific fragmentation behaviors under 70 eV Electron Ionization (EI). This whitepaper provides an in-depth mechanistic analysis of these fragmentation pathways, bridging the fundamental physics of gas-phase ion chemistry with a field-proven, self-validating analytical protocol.

Chemical & Physical Grounding

Before analyzing the mass spectral data, it is imperative to ground the molecule's physical parameters. The structural nomenclature dictates the position of the methyl branch, which directly governs the resulting mass-to-charge (m/z) ratios during mass spectrometry.

PropertyValue
IUPAC Name Methyl 7-methylnonanoate
Common Trivial Name Anteiso-decanoic acid methyl ester (anteiso-10:0 FAME)
Chemical Formula C11​H22​O2​
Exact Mass 186.1619 Da
Molecular Weight 186.29 g/mol
Branching Position n-2 (Antepenultimate carbon)

Principles of EI-MS for Branched FAMEs

In standard GC-MS workflows, analytes eluting from the capillary column are bombarded with electrons at 70 electron volts (eV) . This energy vastly exceeds the first ionization potential of the FAME (~9-10 eV), ensuring robust and reproducible fragmentation.

The causality of the fragmentation is driven by radical site localization . The initial electron impact preferentially ejects an electron from the lone pairs of the carbonyl oxygen, generating a radical cation ( M+∙ ). The molecule then dissipates the excess internal energy through competitive unimolecular dissociation pathways. In branched BCFAs, the tertiary carbon at the branch point (C7) significantly lowers the activation energy for adjacent carbon-carbon bond cleavages due to the thermodynamic stability of the resulting secondary radicals or carbocations.

Mechanistic Fragmentation Pathways (The Core)

The mass spectrum of methyl 7-methylnonanoate is defined by five critical ion signatures. Understanding the mechanistic origin of these ions is essential for distinguishing it from its straight-chain (methyl decanoate) or iso-branched isomers.

The Molecular Ion and Universal FAME Indicators
  • Molecular Ion ( M+∙ , m/z 186): The intact radical cation is typically present but at low relative abundance (<5%), as the aliphatic chain readily fragments.

  • McLafferty Rearrangement (m/z 74): This is the base peak (100% abundance) for nearly all saturated FAMEs. It proceeds via a sterically favored six-membered transition state. The carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (C4), followed by β -cleavage, expelling a neutral alkene and leaving the highly stable enol radical cation [CH2​=C(OH)OCH3​]+∙ at m/z 74.

  • Alpha-Cleavage (m/z 155): Cleavage of the bond between the carbonyl carbon and the methoxy oxygen results in the loss of a methoxy radical ( ∙OCH3​ , 31 Da), yielding the acylium ion [M−31]+ at m/z 155.

Diagnostic Anteiso Branch-Point Cleavages

The hallmark of an anteiso-FAME is the fragmentation surrounding the tertiary carbon[1][2]. In methyl 7-methylnonanoate, the methyl group is located at C7. Cleavage preferentially occurs on either side of this branch point:

  • C7-C8 Cleavage (m/z 157): Cleavage distal to the ester group results in the loss of the terminal ethyl radical ( ∙C2​H5​ , 29 Da). This yields the [M−29]+ ion at m/z 157 .

  • C6-C7 Cleavage (m/z 129): Cleavage proximal to the ester group results in the loss of a sec-butyl radical ( ∙C4​H9​ , 57 Da). This yields the [M−57]+ ion at m/z 129 .

The "Suppressed Valley" (m/z 143)

In straight-chain FAMEs, the [M−43]+ ion (loss of a propyl radical) is highly prominent. However, in anteiso-FAMEs, forming an [M−43]+ ion (m/z 143 ) would require a complex, energetically unfavorable rearrangement to excise a propyl group from the branched tail[2][3]. Consequently, m/z 143 is severely suppressed. This "valley" between m/z 129 and m/z 157 is the definitive diagnostic signature of the anteiso configuration.

Fragmentation_Logic M Molecular Ion [M]+. m/z 186 McLafferty McLafferty Rearrangement m/z 74 (Base Peak) M->McLafferty gamma-H transfer Loss31 Alpha Cleavage [M-31]+ m/z 155 M->Loss31 -*OCH3 Branch Anteiso Branch Cleavages (Diagnostic) M->Branch Alkyl chain cleavage C6C7 C6-C7 Cleavage [M-57]+ m/z 129 Branch->C6C7 -*C4H9 (57 Da) C7C8 C7-C8 Cleavage [M-29]+ m/z 157 Branch->C7C8 -*C2H5 (29 Da) Valley Suppressed Ion [M-43]+ m/z 143 Branch->Valley Steric Barrier

Mechanistic fragmentation logic of Methyl 7-methylnonanoate under 70 eV EI.

Summary of Quantitative Spectral Data

The following table synthesizes the expected mass spectral profile for methyl 7-methylnonanoate, providing a quick-reference guide for spectral library matching.

Fragment Ionm/zFormulaRelative AbundanceDiagnostic Significance
Molecular Ion 186 [C11​H22​O2​]+∙ Low (<5%)Confirms intact molecular weight.
McLafferty Ion 74 [C3​H6​O2​]+∙ Base Peak (100%)Universal indicator of a methyl ester.
Methoxy Loss 155 [C10​H19​O]+ Moderate (10-20%)Confirms the presence of the ester moiety.
C7-C8 Cleavage 157 [C9​H17​O2​]+ High (20-40%) [M−29]+ : Diagnostic for anteiso branching (loss of terminal ethyl).
C6-C7 Cleavage 129 [C7​H13​O2​]+ High (20-40%) [M−57]+ : Diagnostic for anteiso branching (loss of sec-butyl).
Suppressed Ion 143 [C8​H15​O2​]+ Trace (<2%) [M−43]+ : Energetic barrier confirms branch position at C7.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data generation, the analytical workflow must be designed as a self-validating system . This means embedding internal controls that mathematically prove the success of the extraction, derivatization, and instrumental analysis phases[4].

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a 1 µL aliquot of a standard FAME mix (e.g., Supelco 37 Component) prior to sample analysis.

    • Causality: Validates column resolution, retention time locking, and mass analyzer calibration.

  • Sample Preparation & Internal Standardization:

    • Action: Spike the raw lipid matrix with an Internal Standard (IS), such as Methyl undecanoate (C11:0 FAME), at a known concentration (e.g., 50 µg/mL).

    • Causality: The IS acts as a quantitative anchor. Its recovery percentage validates the efficiency of the subsequent lipid extraction and derivatization steps, ensuring no sample loss goes unaccounted for.

  • Derivatization (Transesterification):

    • Action: Treat the lipid extract with 14% Boron trifluoride in methanol ( BF3​/MeOH ) at 90°C for 30 minutes. Quench with distilled water and extract the resulting FAMEs into high-purity hexane.

    • Causality: BF3​ acts as a Lewis acid catalyst, driving the nucleophilic acyl substitution that converts complex lipids (triglycerides/phospholipids) into volatile methyl esters suitable for gas-phase analysis.

  • Blank Validation:

    • Action: Inject 1 µL of the high-purity hexane solvent.

    • Causality: Establishes a baseline and proves the absence of column bleed or injector carryover from previous runs.

  • GC-EI-MS Acquisition:

    • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

    • Separation: Use a high-polarity capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 60°C (hold 1 min) ramp 10°C/min to 200°C ramp 5°C/min to 240°C.

    • Ionization & Detection: Transfer line at 250°C. Ion source at 230°C. Set electron energy strictly to 70 eV. Scan range: m/z 40–400.

GCMS_Workflow Sample Sample Preparation (Derivatization to FAME) GC Gas Chromatography (Capillary Separation) Sample->GC Injection EI Electron Ionization (70 eV Source) GC->EI Elution Quad Mass Analyzer (Quadrupole / TOF) EI->Quad Ion Acceleration Detector Detector (Electron Multiplier) Quad->Detector Mass Selection Data Data System (m/z & Abundance) Detector->Data Signal Output

Step-by-step GC-EI-MS workflow for FAME analysis.

References

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.[Link]

  • Thurnhofer, S., & Vetter, W. (2007). Enantioselective Determination of Anteiso Fatty Acids in Food Samples. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Methodological & Application

Synthesis of Methyl 7-Methylnonanoate via Fischer Esterification of 7-Methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of methyl 7-methylnonanoate from its corresponding carboxylic acid, 7-methylnonanoic acid, and methanol. The protocol is centered on the Fischer-Speier esterification, a robust and widely adopted acid-catalyzed reaction. This document is designed for researchers, chemists, and drug development professionals, offering a narrative that combines a detailed, step-by-step experimental protocol with the underlying chemical principles. Key elements include a thorough examination of the reaction mechanism, safety protocols, work-up and purification procedures, and methods for product characterization. The causality behind experimental choices is explained to provide a self-validating and scientifically rigorous framework.

Introduction and Scientific Background

Methyl 7-methylnonanoate (CAS 5129-63-5) is a fatty acid methyl ester (FAME) with a branched-chain structure.[1] FAMEs are a significant class of organic compounds with diverse applications, including their use as biofuels, solvents, lubricants, and as crucial intermediates in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[2][3]

The most direct and economical method for preparing simple esters like methyl 7-methylnonanoate is the Fischer-Speier esterification. This classic organic reaction involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and its efficiency is dictated by reaction kinetics and strategic manipulation of equilibrium conditions.[6][7] By employing a large excess of one reactant (typically the less expensive alcohol) and/or removing the water byproduct, the equilibrium can be effectively shifted towards the formation of the desired ester, in accordance with Le Châtelier's principle.[6]

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the mechanism of Fischer esterification is paramount for troubleshooting and optimizing the reaction. The process is a sequence of reversible protonation and nucleophilic acyl substitution steps.

Mechanism of Fischer Esterification:

  • Carbonyl Activation: The reaction commences with the protonation of the carbonyl oxygen of 7-methylnonanoic acid by the strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6][8][9]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][10][11]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent one (H₂O).[4][7]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[4][7]

  • Catalyst Regeneration: The final step involves the deprotonation of the ester by a base (such as another molecule of methanol or the conjugate base of the catalyst, HSO₄⁻), yielding the final product, methyl 7-methylnonanoate, and regenerating the acid catalyst.[4][11]

Fischer_Esterification_Mechanism RCOOH 7-Methylnonanoic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) H_plus->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water Water Protonated_Intermediate->Water Ester Methyl 7-Methylnonanoate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Detailed Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials, Reagents, and Equipment
Reagent / Material Formula M.W. ( g/mol ) Quantity Moles Role / Notes
7-Methylnonanoic AcidC₁₀H₂₀O₂172.27[12]10.0 g0.058Starting Material
Methanol (Anhydrous)CH₃OH32.04100 mL~2.47Reactant & Solvent
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL~0.018Catalyst
Diethyl Ether(C₂H₅)₂O74.12150 mL-Extraction Solvent
Sat. Sodium BicarbonateNaHCO₃84.01100 mL-Neutralizing Wash
Brine (Sat. NaCl)NaCl58.4450 mL-Aqueous Wash
Anhydrous MgSO₄ / Na₂SO₄--~5-10 g-Drying Agent

Equipment: 250 mL Round-bottom flask, Reflux condenser, Heating mantle with stirrer, Separatory funnel (500 mL), Beakers, Erlenmeyer flasks, Rotary evaporator, pH paper.

Mandatory Safety Precautions
  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the optic nerve.[13][14][15][16][17] Always handle in a fume hood and wear appropriate gloves and eye protection.

  • Concentrated Sulfuric Acid: Causes severe skin burns and serious eye damage.[18][19][20][21] It is extremely corrosive.[19] Reaction with water is highly exothermic.[19] Always add acid to the solvent slowly and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • 7-Methylnonanoic Acid: May cause skin and respiratory irritation.[22] Avoid inhalation and skin contact.

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves at all times. Ensure a safety shower and eyewash station are accessible.

Step-by-Step Synthesis Procedure

Part A: Reaction Setup and Reflux

  • Place 10.0 g (0.058 mol) of 7-methylnonanoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In the fume hood, add 100 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. An exotherm may be observed. Causality: The acid acts as the catalyst to protonate the carbonyl, initiating the reaction. Methanol is used in large excess to serve as both a reactant and the solvent, driving the equilibrium towards the product.[6][10]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Part B: Work-up and Neutralization

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether to the separatory funnel to dilute the mixture. Causality: Diethyl ether is an organic solvent that is immiscible with water and will dissolve the desired ester product, facilitating its separation from aqueous-soluble impurities.

  • Slowly add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel. CAUTION: Carbon dioxide gas will evolve vigorously.[23] Swirl gently and vent the funnel frequently to release the pressure. Continue adding NaHCO₃ until gas evolution ceases and the aqueous layer is basic (test with pH paper). Causality: The bicarbonate base neutralizes the sulfuric acid catalyst and deprotonates any unreacted 7-methylnonanoic acid, converting it to its water-soluble sodium salt, thus removing it from the organic layer.[24]

  • Stopper the funnel, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the remaining organic layer with 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove any remaining water and dissolved inorganic salts from the organic layer, breaking up any emulsions.[23]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Part C: Drying and Solvent Removal

  • Add a sufficient amount of anhydrous magnesium sulfate (or sodium sulfate) to the organic layer to absorb residual water.[23] Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing when the solution is dry.

  • Filter the solution by gravity through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

  • Remove the diethyl ether and any excess methanol using a rotary evaporator. Causality: This step isolates the crude product by removing the low-boiling point solvents under reduced pressure.[23]

Final Purification and Characterization

The resulting liquid is the crude methyl 7-methylnonanoate. For most applications, this crude product may be of sufficient purity. For higher purity, vacuum distillation is recommended.

  • Yield: Weigh the flask containing the crude product to determine the yield.

  • Characterization: The identity and purity of the product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation and Visualization

Key Reaction Parameters
Parameter Value Rationale
Reaction Temperature~65-70 °CBoiling point of methanol for gentle reflux.
Reaction Time2 - 4 hoursSufficient time for the reaction to approach equilibrium.
Reactant Ratio~42:1 (Methanol:Acid)Large excess of methanol drives the equilibrium forward.
Expected Yield> 85%Typical for Fischer esterification under these conditions.
Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants 1. Combine 7-Methylnonanoic Acid, Methanol, and H₂SO₄ reflux 2. Heat to Reflux (2-4h) reactants->reflux cool 3. Cool to RT reflux->cool extract 4. Dilute with Ether cool->extract wash_bicarb 5. Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry over MgSO₄ wash_brine->dry filter 8. Filter dry->filter evaporate 9. Evaporate Solvents filter->evaporate product Crude Product evaporate->product

Caption: Workflow for the synthesis of methyl 7-methylnonanoate.

References

  • Sulphuric Acid Safety D
  • Fisher Scientific. (2009, June 23).
  • Chemos GmbH & Co. KG. Safety Data Sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Sulphuric acid ... %.
  • Ecolab.
  • (n.d.).
  • Redox. (2021, April 20).
  • Ing. Petr Švec - PENTA s.r.o. (2025, August 18).
  • Methanex. (2019, November 29).
  • (2013, January 4). Methanol MSDS.
  • Redox. (2022, May 24).
  • NextSDS.
  • MedChemExpress. (2025, September 30). 7-Methyl-8-oxononanoic acid-SDS.
  • NextSDS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312329, 7-Methylnonanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, November 26). (±)-7-Methyl-nonanoic acid-d3 | CAS#:2708280-22-0.
  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. Methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22).
  • BenchChem.
  • ChemSrc. (2025, May 20).
  • Jacq, K., et al. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.
  • The Good Scents Company. methyl nonanoate, 1731-84-6. Retrieved from [Link]

  • BenchChem.
  • (n.d.).
  • BenchChem.
  • AOCS. (2019, July 23).
  • NIST. Methyl 7-Methylnonanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.).
  • The Organic Chemistry Tutor. (2016, December 28).
  • ResearchGate. (2025, August 6). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid.
  • Google Patents. (n.d.).
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Der Pharma Chemica.
  • Journal of Chemical Technology and Metallurgy. (2013, July 29).
  • Research Trend. (2023, May 15).
  • Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • ResearchGate. (2016, April 15).
  • Sigma-Aldrich.
  • Quora. (2023, February 19). What is the structural formula of the ester formed by methyl alcohol and methanoic acid?.

Sources

Analyzing 7-Methylnonanoic Acid in Metabolomics: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Analyzing 7-Methylnonanoic Acid

7-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing interest in the field of metabolomics. As a constituent of bacterial membranes and found in various food sources, its presence and concentration in biological samples can provide valuable insights into gut microbiota composition, dietary intake, and their collective influence on host metabolism.[1][2] However, the inherent physicochemical properties of 7-methylnonanoic acid, such as its polarity and relatively low volatility, present significant analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS) based methods.[3][4] Direct analysis often leads to poor chromatographic peak shape, thermal instability, and unreliable quantification.

To overcome these obstacles, derivatization is a crucial sample preparation step. This process chemically modifies the carboxylic acid functional group, rendering the molecule more volatile, thermally stable, and amenable to chromatographic separation and mass spectrometric detection. This application note provides a comprehensive guide to the most effective derivatization techniques for the analysis of 7-methylnonanoic acid in metabolomics research, with a focus on both GC-MS and liquid chromatography-mass spectrometry (LC-MS) applications. We will delve into the underlying chemistry of these methods, provide detailed, field-proven protocols, and offer insights to help researchers select the optimal strategy for their specific analytical needs.

Derivatization Strategies for 7-Methylnonanoic Acid Analysis

The choice of derivatization technique is contingent upon the analytical platform (GC-MS or LC-MS), the sample matrix, and the desired sensitivity. For GC-MS analysis, the primary goal is to increase volatility and thermal stability. For LC-MS, derivatization can enhance ionization efficiency and improve chromatographic retention, particularly in reversed-phase systems.

Here, we will explore two principal derivatization methods for GC-MS analysis—esterification and silylation—and one highly effective method for LC-MS analysis.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful tool for the analysis of fatty acids due to its high chromatographic resolution and extensive spectral libraries for compound identification. However, derivatization is a prerequisite for the successful analysis of 7-methylnonanoic acid.

Esterification is a classic and widely used derivatization technique for fatty acids.[5] The process involves converting the carboxylic acid group into a less polar and more volatile methyl ester. Boron trifluoride-methanol (BF3-methanol) is a common and effective reagent for this purpose.[6][7]

The "Why": The Chemistry of BF3-Methanol Esterification

The esterification reaction with BF3-methanol is an acid-catalyzed process. Boron trifluoride acts as a Lewis acid, activating the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent loss of a water molecule yields the fatty acid methyl ester (FAME). This transformation significantly reduces the polarity and increases the volatility of 7-methylnonanoic acid, making it ideal for GC-MS analysis.

cluster_esterification Esterification Workflow Start Dried Sample (containing 7-methylnonanoic acid) Add_Reagent Add BF3-Methanol (14% w/v) Start->Add_Reagent Heat Heat at 60-100°C Add_Reagent->Heat Extract Extract with Hexane Heat->Extract Analyze Analyze by GC-MS Extract->Analyze

Caption: Workflow for FAMEs derivatization.

Protocol 1: Esterification of 7-Methylnonanoic Acid using BF3-Methanol

Materials:

  • Sample containing 7-methylnonanoic acid (e.g., dried lipid extract)

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous methanol

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-cap glass vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the sample is dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. It is critical to minimize the presence of water as it can inhibit the esterification reaction.[6]

  • Reagent Addition: To the dried sample (typically 1-10 mg) in a screw-cap vial, add 1-2 mL of 14% BF3-methanol solution.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 10-30 minutes.[8] The optimal time and temperature may require slight adjustments depending on the sample matrix. For complex lipids, a prior saponification step with 0.5 M NaOH in methanol may be beneficial.[8]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the 7-methylnonanoic acid methyl ester.

  • Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection into the GC-MS.

Silylation is another powerful derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[10]

The "Why": The Chemistry of BSTFA Silylation

BSTFA is a strong TMS donor that reacts readily with the acidic proton of the carboxyl group on 7-methylnonanoic acid.[9] The addition of a small amount of TMCS (typically 1%) acts as a catalyst, enhancing the reactivity of the BSTFA and ensuring complete derivatization, especially for sterically hindered compounds. The resulting TMS ester is highly volatile and thermally stable. A key consideration for this method is the absolute requirement for anhydrous conditions, as BSTFA is extremely sensitive to moisture, which can lead to incomplete derivatization and the formation of byproducts.[10]

cluster_silylation Silylation Workflow Start Dried Sample (anhydrous) Add_Reagent Add BSTFA + 1% TMCS and anhydrous solvent Start->Add_Reagent Heat Heat at 60-80°C Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze by GC-MS Cool->Analyze cluster_lcms_derivatization LC-MS Derivatization Workflow Start Sample Solution Add_Reagents Add 3-NPH, EDC, and Pyridine Start->Add_Reagents Incubate Incubate at Room Temp or slightly elevated temp. Add_Reagents->Incubate Quench Quench Reaction (optional) Incubate->Quench Analyze Analyze by LC-MS Quench->Analyze

Sources

Troubleshooting & Optimization

Troubleshooting co-elution of branched FAMEs in gas chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Lipidomics and Gas Chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in lipid analysis: the co-elution of branched-chain Fatty Acid Methyl Esters (FAMEs) with straight-chain or unsaturated isomers.

This guide abandons generic advice in favor of mechanistic causality. We will explore why these co-elutions occur at a thermodynamic level and how to engineer your chromatographic system to resolve them definitively.

The Causality of Branched FAME Co-elution

Branched FAMEs (such as iso- and anteiso- isomers) are critical biomarkers in bacterial profiling, dairy fat analysis, and cancer metabolism research. The fundamental cause of their co-elution lies in the competing thermodynamic forces of volatility and polarity. A methyl branch sterically hinders the close packing of the aliphatic chain, slightly lowering the molecule's boiling point and dispersion forces compared to its straight-chain equivalent[1].

Consequently, on a standard non-polar column (e.g., 5% phenyl), an iso-C16:0 FAME will elute earlier than n-C16:0, frequently co-eluting with n-C15:0 or unsaturated C15:1 isomers. To break this co-elution, we must manipulate the stationary phase chemistry to exploit dipole-induced dipole interactions rather than relying solely on dispersive forces.

G A Identify Peak Asymmetry (Potential Co-elution) B Analyze MS Fragmentation (m/z 74 vs m/z 88) A->B Step 1: Diagnostics C Adjust Oven Ramp (Decrease to 1-2°C/min) B->C If isomers share target ions D Switch to 100% Cyanopropyl (CP-Sil 88 / SP-2560) C->D If Rs < 1.5 persists E Implement GCxGC-TOFMS (Orthogonal Separation) D->E For highly complex matrices (e.g., ruminant fats)

Figure 1: Diagnostic and resolution workflow for troubleshooting branched FAME co-elution.

Technical Troubleshooting FAQs

Q1: I am analyzing bacterial lipids on a DB-5MS column, and my iso- and anteiso- branched FAMEs are merging with straight-chain unsaturated FAMEs. How do I resolve this? A: You must transition from a boiling-point-driven separation to a polarity-driven one. Non-polar columns (like DB-5MS) cannot adequately distinguish the subtle steric differences of methyl branching[1]. Switch to a highly polar, 100% cyanopropyl polysiloxane column (e.g., CP-Sil 88 or SP-2560). The strong dipole moments of the cyanopropyl groups interact heavily with the pi-electrons of unsaturated FAMEs, selectively retaining them longer. This orthogonal shift pulls the unsaturated FAMEs away from the saturated branched FAMEs, yielding baseline resolution[2].

Q2: I am using GC-MS. Can I just use mass spectral deconvolution to separate the co-eluting branched isomers without changing my column? A: Only if the branching occurs at specific positions that yield unique diagnostic ions. For example, standard unbranched FAMEs undergo a McLafferty rearrangement yielding a dominant m/z 74 ion. However, 2-methyl-branched FAMEs sterically alter this rearrangement, yielding a distinct m/z 88 fragment[3]. If your co-eluting compounds are a 2-methyl-branched FAME and a straight-chain FAME, you can extract m/z 88 and m/z 74 to deconvolute the peaks. However, if you are dealing with iso- (terminal-1) or anteiso- (terminal-2) branching, the electron ionization (EI) spectra are nearly identical to straight-chain FAMEs. In these cases, MS deconvolution fails, and chromatographic resolution is mandatory.

Q3: Even on a CP-Sil 88 column, I am seeing overlaps between trans-18:1 isomers and branched C18:0 FAMEs. What is the mechanistic fix? A: This is a classic temperature-dependent co-elution. Highly polar columns are exceptionally sensitive to temperature shifts because the spatial conformation of the cyanopropyl polymer chains changes with heat. To fix this, implement an isothermal hold at the critical elution temperature (typically around 170°C to 180°C for C18 isomers). By pausing the temperature ramp, you maximize the stationary phase's selectivity (alpha value) for positional isomers, allowing the subtle dipole-induced dipole interactions to pull the trans-isomers apart from the branched saturated chains.

Q4: When 1D GC fails entirely due to matrix complexity (e.g., dairy fat), how does Comprehensive Two-Dimensional GC (GCxGC) solve the problem? A: GCxGC solves this by decoupling volatility from polarity. In a typical apolar × polar setup, the first dimension separates purely by boiling point. The thermal modulator traps these co-eluting fractions and injects them into a short, highly polar second column. Because the co-eluting branched and unsaturated FAMEs have identical boiling points but vastly different polarities, the second column rips them apart in milliseconds. This creates a "roof-tile" 2D chromatogram where saturated branched FAMEs align in a distinct spatial grid below the unsaturated FAMEs, completely eliminating the overlap[4][5].

GCxGC D1 1st Dimension (Non-Polar) Separates by Volatility Mod Thermal Modulator Cryo-trapping & Release D1->Mod D2 2nd Dimension (Polar) Separates by Polarity Mod->D2 Det TOF-MS Detection Generates Group-Type Grid D2->Det

Figure 2: The orthogonal separation mechanism of GCxGC for complex FAME mixtures.

Quantitative Phase Comparison for Branched FAMEs

To make an informed column selection, you must understand how different stationary phases interact with branched aliphatic chains.

Column Phase ChemistryPolarityPrimary Separation MechanismBranched FAME ResolutionTypical Co-elution Risks
5% Phenyl (DB-5) LowDispersive / Boiling PointPooriso-C15:0 merges with n-C14:1
PEG (Carbowax) HighHydrogen Bonding / DipoleModerateanteiso-C17:0 merges with n-C16:1
100% Cyanopropyl (CP-Sil 88) Very HighDipole-Induced DipoleExcellenttrans-18:1 merges with branched C18
Ionic Liquid (SLB-IL111) Extremely HighDual-selectivity (Anion/Cation)ExceptionalMinimal; highly orthogonal to DB-5

Self-Validating Experimental Protocol: Resolving Iso/Anteiso FAMEs

This protocol is designed as a self-validating system. It includes internal system suitability checks that definitively prove whether the chromatographic conditions are successfully resolving branched FAMEs before you analyze precious samples.

Phase 1: System Suitability Preparation

  • Prepare the Validation Standard: Create a mixture containing n-C15:0, n-C16:0, n-C16:1, iso-C16:0, and anteiso-C17:0 at 1 mg/mL in hexane.

  • Column Installation: Install a 100 m × 0.25 mm × 0.20 µm 100% cyanopropyl column (e.g., SP-2560 or CP-Sil 88).

  • Carrier Gas: Use Hydrogen at a constant linear velocity of 1.2 mL/min. Causality note: Hydrogen provides a flatter Van Deemter curve at high velocities, preventing peak broadening during the long transit time of a 100 m column.

Phase 2: Isothermal-Stepped Oven Programming

  • Initial Temp: 100°C, hold for 4 minutes.

  • Ramp 1: 3°C/min to 170°C.

  • Isothermal Hold (The Resolution Zone): Hold at 170°C for 15 minutes. Causality note: This hold occurs exactly when C16 and C17 branched isomers elute, maximizing the stationary phase's spatial selectivity.

  • Ramp 2: 4°C/min to 240°C, hold for 10 minutes to bake out heavy lipids.

Phase 3: Self-Validation Check

  • Inject 1 µL of the Validation Standard (Split ratio 50:1).

  • Evaluate Resolution ( Rs​ ): Calculate the resolution between anteiso-C17:0 and n-C16:1.

  • Validation Gate:

    • If Rs​≥1.5 : The system is validated. Proceed to sample analysis.

    • If Rs​<1.5 : The system fails validation. The column is likely overloaded, or the isothermal hold temperature is too high. Decrease the hold temperature to 165°C and reinject.

References

  • Comprehensive Two Dimensional Gas Chromotography (GC x GC) for Lipid Analysis AOCS[Link]

  • Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids Journal of Lipid Research (DOI)[Link]

  • GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels Energy & Fuels - ACS Publications[Link]

  • Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA PubMed (NIH)[Link]

  • Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum ACS Omega[Link]

Sources

Optimizing esterification yield for Nonanoic acid, 7-methyl-, methyl ester synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing Nonanoic acid, 7-methyl-, methyl ester (Methyl 7-methylnonanoate).

While the Fischer esterification of medium-chain fatty acids is a foundational organic transformation, achieving quantitative yields requires precise thermodynamic control. Because the methyl branching at the C7 position is distant from the C1 carboxyl group, steric hindrance is negligible. Therefore, the kinetic barrier to nucleophilic attack is low, and yield limitations are almost exclusively thermodynamic[1]. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to drive this equilibrium to completion.

Mechanistic Workflow & Thermodynamic Causality

Fischer esterification operates via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[2]. Every step in this cascade is entirely reversible. To optimize the yield of Methyl 7-methylnonanoate, we must manipulate Le Chatelier's principle by flooding the system with the nucleophile (methanol) and systematically eliminating the byproduct (water)[3].

Mechanism A 7-Methylnonanoic Acid + Excess Methanol B Acid Catalyst Activation (H2SO4 or p-TsOH) A->B Protonation C Tetrahedral Oxonium Intermediate B->C Nucleophilic Attack D Water Elimination (PADPED Pathway) C->D Proton Transfer E Methyl 7-Methylnonanoate (Target Ester) D->E -H2O E->D Hydrolysis F Le Chatelier Shift: Soxhlet Molecular Sieves F->D Removes H2O

Logical workflow of Fischer esterification equilibrium and Le Chatelier optimization.

Troubleshooting & FAQs

Q1: My reaction yield is plateauing at 65%. Why isn't a Dean-Stark trap removing the water effectively? A1: A standard Dean-Stark trap relies on azeotropic distillation, which is highly effective when using high-boiling solvents like toluene[2]. However, methanol boils at 64.7 °C and does not form an efficient, easily separable azeotrope with water under standard benchtop conditions. Consequently, the water vapor simply condenses and falls back into the reaction flask, driving the reverse hydrolysis reaction[1]. Solution: Abandon the Dean-Stark apparatus for methanol-based esterifications. Instead, use a Soxhlet extractor charged with activated 3Å molecular sieves mounted directly above the reflux flask.

Q2: Can I just add molecular sieves directly into the reaction flask to absorb the water? A2: No. Adding molecular sieves directly to a reaction mixture containing strong Brønsted acids (like H2​SO4​ or p -TsOH) is a critical error. The strong acid will attack and degrade the aluminosilicate framework of the zeolites, destroying their porosity and deactivating your acid catalyst simultaneously[4]. Placing the sieves in a Soxhlet thimble ensures they only interact with the condensed, neutral methanol/water vapor, safely sequestering the water[4].

Q3: Which acid catalyst is optimal for 7-methylnonanoic acid: Sulfuric Acid ( H2​SO4​ ) or p -Toluenesulfonic Acid ( p -TsOH)? A3: While H2​SO4​ is the textbook standard, p -TsOH (5–10 mol%) is highly recommended for this specific substrate. 7-Methylnonanoic acid is a highly lipophilic molecule. p -TsOH is a non-volatile, organic-soluble acid that offers superior phase compatibility compared to aqueous sulfuric acid[3]. Furthermore, p -TsOH minimizes the risk of unwanted side reactions, such as the acid-catalyzed dehydration of methanol into dimethyl ether.

Q4: How do I ensure complete removal of the acid catalyst and unreacted starting material during workup? A4: Careful neutralization is mandatory. If the acid catalyst is not completely quenched before solvent evaporation, the concentration of the acid will spike, triggering the reverse reaction (hydrolysis) and destroying your yield[3]. Washing the organic phase with saturated aqueous NaHCO3​ converts any unreacted 7-methylnonanoic acid into its water-soluble sodium salt, which partitions cleanly into the aqueous waste, leaving highly pure methyl ester in the organic layer[3].

Self-Validating Experimental Protocol

This protocol utilizes continuous vapor-phase desiccation to bypass the thermodynamic limits of standard Fischer esterification.

Phase 1: Setup and Activation

  • Activate 3Å molecular sieves (approx. 15 g) by heating them in a vacuum oven at 250 °C for 4 hours to remove pre-adsorbed atmospheric moisture[4].

  • Transfer the activated sieves into a cellulose thimble and place it inside a Soxhlet extractor.

Phase 2: Reaction Execution

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 7-methylnonanoic acid in 100 mL of anhydrous methanol (serving as both reactant and solvent to flood the equilibrium).

  • Add 0.5 g of p -Toluenesulfonic acid monohydrate ( p -TsOH).

  • Attach the Soxhlet extractor (containing the sieves) to the flask, and fit a reflux condenser on top.

  • Heat the mixture to a vigorous reflux (oil bath at 80 °C) for 12–16 hours. Causality Note: As the methanol/water mixture boils, the vapor condenses and drips through the sieves. The 3Å pores selectively trap the water molecules while allowing the slightly larger methanol molecules to cycle back into the flask.

Phase 3: Workup and Self-Validation

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the excess methanol. (Do not heat above 35 °C during this step to prevent premature hydrolysis).

  • Dissolve the resulting crude oil in 100 mL of ethyl acetate or dichloromethane.

  • Self-Validation Checkpoint: Wash the organic layer with 50 mL of saturated aqueous NaHCO3​ . You will observe active effervescence ( CO2​ gas). This visually confirms the neutralization of the p -TsOH and unreacted carboxylic acid. Repeat the wash (2-3 times) until zero gas evolution is observed. The cessation of bubbles is your systemic validation that the organic phase is neutralized[3].

  • Wash with 50 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure Methyl 7-methylnonanoate.

Quantitative Data Presentation

The following table summarizes the expected yield impacts when optimizing the thermodynamic parameters of the reaction.

Optimization ParameterStandard Condition (Sub-optimal)Optimized ConditionMechanistic RationaleExpected Yield
Water Removal Reflux only (No removal)Soxhlet with 3Å SievesPrevents hydrolysis by sequestering H2​O from the vapor phase without degrading sieves in the acidic pot.> 95%
Water Removal Dean-Stark TrapSoxhlet with 3Å SievesMethanol/water does not form a separable azeotrope at 65 °C; Dean-Stark fails to trap the water.60 - 70%
Alcohol Stoichiometry 1.5 EquivalentsSolvent-level excessFloods the equilibrium (Le Chatelier) to aggressively favor the tetrahedral oxonium intermediate.85 - 90%
Catalyst Choice Concentrated HCl p -TsOH (5-10 mol%)Non-volatile, highly lipophilic catalyst improves phase compatibility with the hydrophobic fatty acid chain.> 95%

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry[Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) OrgoSolver[Link]

  • Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification Chemistry Stack Exchange [Link]

Sources

Preventing degradation and oxidation of methyl 7-methylnonanoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 7-methylnonanoate (CAS: 5129-63-5) [1]. This portal is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of branched-chain fatty acid methyl esters (FAMEs) during experimental workflows.

Core Mechanistic Knowledge: The Causality of Degradation

To effectively prevent degradation, one must understand the specific chemical vulnerabilities of methyl 7-methylnonanoate. Unlike simple straight-chain saturated FAMEs, this molecule contains a methyl branch at the C7 position, which fundamentally alters its stability profile.

The Tertiary Carbon Vulnerability The presence of the methyl branch creates a tertiary carbon at C7. The carbon-hydrogen (C-H) bond dissociation energy at a tertiary carbon (~380 kJ/mol) is significantly lower than that of secondary (~395 kJ/mol) or primary carbons (~410 kJ/mol). This makes the C7 position highly susceptible to hydrogen abstraction by free radicals, initiating an autoxidation cascade even in the absence of the bis-allylic double bonds typically responsible for lipid oxidation [2, 3].

Ester Hydrolysis In the presence of atmospheric moisture and temperature fluctuations, the methyl ester group can undergo hydrolysis, reverting the molecule to 7-methylnonanoic acid and methanol. This alters the pH of the sample, changes its solubility profile, and shifts its chromatographic retention time.

autoxidation A Methyl 7-methylnonanoate (Intact FAME) B Initiation (Heat, Light, Trace Metals) A->B C Hydrogen Abstraction at C7 Tertiary Carbon B->C D Alkyl Radical Formation C->D E Propagation (+ O2) D->E F Peroxy Radical Formation E->F G Hydroperoxide Accumulation (Primary Degradation) F->G G->C Chain Reaction

Autoxidation cascade at the C7 tertiary carbon of methyl 7-methylnonanoate.

Troubleshooting Guide & Diagnostics

Issue 1: The sample exhibits a higher-than-expected viscosity or a yellowish tint.

  • Root Cause: Advanced autoxidation leading to the formation of hydroperoxides, which subsequently decompose into secondary oxidation products (aldehydes, ketones) and polymerize.

  • Diagnostic Step: Perform a Peroxide Value (PV) titration or an FT-IR analysis. Look for a broad -OH stretch around 3400 cm⁻¹ (indicating hydroperoxides) or shifts in the carbonyl peak.

  • Resolution: Once oxidized, the sample cannot be reversed. Discard the compromised aliquot. Prevent this in future batches by implementing the Argon Purge Protocol (see Section 3).

Issue 2: GC-MS analysis shows a peak eluting earlier than the target FAME.

  • Root Cause: Hydrolysis of the methyl ester. The resulting free fatty acid (7-methylnonanoic acid) interacts differently with the stationary phase.

  • Diagnostic Step: Check the mass spectrum for the loss of the m/z 74 McLafferty rearrangement ion characteristic of methyl esters, and look for m/z 60 (characteristic of free fatty acids).

  • Resolution: Ensure all storage vials are meticulously dried (oven-baked at 120°C) prior to use. Store over a desiccant if the primary container is frequently opened.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating verification steps, the researcher can trust the methodology has been executed correctly.

Protocol A: Inert Gas Purging and Aliquoting Workflow

Repeated freeze-thaw cycles and atmospheric exposure are the primary drivers of FAME degradation. Aliquoting into single-use vials mitigates this risk.

Materials Needed:

  • Amber glass vials (2 mL) with PTFE-lined silicone septa caps.

  • High-purity Argon gas (99.999%) with a low-flow regulator and a sterile needle.

  • Parafilm.

Step-by-Step Methodology:

  • Vial Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator. (Causality: Amber glass blocks UV light, preventing photo-initiated radical formation. Baking eliminates hydrolytic moisture.)

  • Aliquoting: Working in a fume hood, rapidly dispense the methyl 7-methylnonanoate into the vials. Do not fill beyond 75% capacity to allow room for gas expansion.

  • Argon Purging: Insert the Argon needle into the headspace of the vial. Purge at a gentle flow rate (approx. 50 mL/min) for 15 seconds. (Causality: Argon is heavier than air and nitrogen; it effectively blankets the liquid surface, displacing oxygen.)

  • Self-Validation (The Bubble Test): To confirm the vial is pressurized and sealed, cap the vial immediately while the needle is being withdrawn. If a clean syringe is inserted through the septum afterward, the plunger should slightly push back due to positive internal pressure.

  • Storage: Wrap the cap junction tightly with Parafilm and store immediately at -20°C.

workflow S1 QC Verification (GC-MS/FID) S2 Aliquot into Amber Glass Vials S1->S2 S3 Antioxidant Doping (Optional BHT) S2->S3 S4 Argon Purging (Displace O2) S3->S4 S5 Seal with PTFE Septa S4->S5 S6 Store at -20°C (Dark & Dry) S5->S6

Step-by-step protective storage workflow for branched-chain FAMEs.

Protocol B: Antioxidant Doping (For Long-Term Storage)

If the compound must be stored for >12 months or frequently handled at room temperature, doping with a phenolic antioxidant is recommended to scavenge free radicals [2].

  • Prepare Antioxidant Solution: Dissolve Butylated hydroxytoluene (BHT) in anhydrous ethanol to create a 10 mg/mL stock solution.

  • Doping: Add the BHT stock to the methyl 7-methylnonanoate to achieve a final concentration of 100-500 ppm (µg/g).

  • Validation: Analyze a doped aliquot via GC-MS. You should observe the distinct BHT peak (typically eluting early), confirming its presence without interfering with the target FAME peak.

Quantitative Data: Storage Parameters

The following tables summarize the efficacy of various storage interventions and the expected shelf-life of branched-chain FAMEs based on empirical lipidomics data.

Table 1: Antioxidant Efficacy for FAME Stabilization

AntioxidantMechanism of ActionRecommended ConcentrationEfficacy / Suitability for Methyl 7-methylnonanoate
BHT (Butylated hydroxytoluene)Phenolic radical scavenger; donates H+ to peroxy radicals.100 - 500 ppmHigh . Standard for lipidomics; highly soluble in FAMEs.
TBHQ (tert-Butylhydroquinone)Stabilizes phenoxy radicals; prevents chain propagation.200 - 1000 ppmVery High . Excellent for long-term bulk storage.
Vitamin E (α-Tocopherol)Natural peroxyl radical scavenger.500 - 1000 ppmModerate . Can act as a pro-oxidant at very high concentrations.

Table 2: Storage Conditions vs. Expected Shelf Life

TemperatureAtmosphereContainer TypeExpected Shelf LifeRisk Factor
+25°C (Room Temp)Ambient AirClear Glass< 2 weeksHigh (Photo-oxidation, Autoxidation)
+4°CAmbient AirAmber Glass2 - 3 monthsModerate (Condensation/Moisture risk)
-20°CArgon PurgedAmber Glass (PTFE Seal)12 - 24 monthsLow (Standard recommended condition)
-80°CArgon PurgedAmber Glass (PTFE Seal)> 36 monthsVery Low (Optimal for reference standards)

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for purging? A: Yes, Nitrogen is an acceptable inert gas. However, Argon is preferred because it is approximately 38% denser than air. When you purge a vial with Argon, it sinks and creates a robust physical blanket over the liquid surface. Nitrogen is slightly lighter than air and dissipates more rapidly during the capping process.

Q: I noticed condensation on the outside of the vial when removing it from the -20°C freezer. Is the sample compromised? A: Not necessarily, provided the PTFE septum is intact. However, never open a cold vial . Opening a vial below the dew point of the room will cause atmospheric moisture to condense directly inside the vial, leading to ester hydrolysis. Always allow the vial to equilibrate to room temperature (approx. 30 minutes) before unsealing.

Q: Does the methyl branch at C7 really make a difference compared to straight-chain methyl nonanoate? A: Absolutely. Straight-chain saturated FAMEs (like methyl nonanoate) are highly stable because they only contain primary and secondary carbons. The introduction of the methyl group at C7 creates a tertiary carbon. The steric hindrance and electron-donating nature of the surrounding alkyl chains weaken the C-H bond at this specific node, drastically lowering the activation energy required for oxidation [3, 4].

References

  • National Institute of Standards and Technology (NIST). "Methyl 7-Methylnonanoate." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Knothe, G. (2018). "Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels." ACS Energy & Fuels. Available at: [Link]

  • Knothe, G. (2019). "Branched-Chain and Cyclic Fatty Acids." AOCS Lipid Library. Available at: [Link]

  • Sharma, B. K., & Biresaw, G. (2016). "Environmentally Friendly and Biobased Lubricants: Branched-chain fatty acids." Taylor & Francis. Available at: [Link]

Technical Support Center: Optimizing Signal-to-Noise in the MS Detection of Nonanoic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Mass Spectrometry (MS) analysis of nonanoic acid methyl esters and other fatty acid methyl esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and effectively reduce background noise in their experiments, ensuring high-quality, reproducible data. As Senior Application Scientists, we have compiled field-proven insights and best practices to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding background noise in the MS detection of nonanoic acid methyl esters.

Q1: What are the most frequent sources of background noise in the GC-MS analysis of nonanoic acid methyl esters?

Background noise in GC-MS analysis of FAMEs can be broadly categorized as chemical noise and electronic noise. Chemical noise is the most common culprit and originates from unintended, ionizable compounds entering the mass spectrometer. Key sources include:

  • Contaminated Solvents and Reagents: Impurities in solvents (e.g., hexane, methanol) and derivatization reagents (e.g., BF3, methanolic HCl) can introduce significant background.[1][2][3]

  • Leachables from Consumables: Plasticizers like phthalates can leach from plastic tubes, pipette tips, and vial caps.[4][5]

  • System Contamination: This includes column bleed from the GC column, siloxanes from septa and vial caps, and residues from previous analyses (carryover).[5][6][7][8]

  • Laboratory Environment: Volatile organic compounds and siloxanes present in the laboratory air can be introduced into the system.[4][5]

Q2: How can I distinguish between chemical and electronic noise?

Electronic noise typically manifests as random signal fluctuations and a consistent baseline "hiss" originating from the instrument's electronics.[9] Chemical noise, on the other hand, often presents as discrete, albeit sometimes broad, peaks in the mass spectrum or a rising baseline during a gradient elution. A simple diagnostic test is to divert the LC/GC flow to waste, bypassing the mass spectrometer. If the background noise significantly drops, the contamination is likely chemical and originates from the chromatography system. If the high background persists, the issue may be within the MS source itself or electronic in nature.[4]

Q3: How critical is the purity of solvents and reagents in minimizing background noise?

The purity of solvents and reagents is paramount for trace-level analysis. Using high-purity, LC-MS or GC-MS grade solvents is essential.[3][4][10] These solvents are specifically purified and tested to have low levels of non-volatile residues and other contaminants that can interfere with MS detection. Similarly, high-purity derivatization reagents should be used to prevent the introduction of artifacts during sample preparation.[11]

Q4: Can the derivatization process for nonanoic acid introduce background noise?

Yes, the derivatization process to convert nonanoic acid to its more volatile methyl ester is a potential source of contamination. Impurities in the esterification reagent (e.g., boron trifluoride in methanol) can be introduced into the sample.[12] Additionally, incomplete derivatization or side reactions can lead to artifact peaks. It is also crucial to ensure that all glassware used during this process is meticulously cleaned to avoid introducing contaminants.[13]

Q5: Are there specific m/z ions that are common indicators of background contamination?

Yes, certain ions are well-known markers of common contaminants:

  • Phthalates: Look for a characteristic ion at m/z 149, which is a common fragment for many phthalates.[14][15][16][17] You may also see ions corresponding to the protonated molecules of common phthalates, such as diisooctyl phthalate at m/z 391.[15]

  • Polysiloxanes: These contaminants, often from column bleed or septa, produce a series of characteristic ions, with prominent peaks at m/z 207, 281, and 355.[5][6][8][18]

  • General Contaminants: A table of common contaminants and their characteristic ions is provided below.[19]

Ions (m/z)Compound/ClassLikely Source
18, 28, 32, 44H₂O, N₂, O₂, CO₂Air leaks, residual air and water in the system.[19]
43, 58AcetoneCleaning solvent.[19]
78BenzeneCleaning solvent.[19]
149PhthalatesPlasticizers from lab consumables.[14][16][17]
207, 281, 355PolysiloxanesGC septa, column bleed, vial caps.[6][8][18]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and eliminating sources of background noise at each stage of your analytical workflow.

Section A: Sample Preparation and Handling

Contamination introduced during sample preparation is a frequent cause of high background noise.

Issue 1: Consistently High and Noisy Baseline Across the Entire Mass Range

  • Potential Cause: Widespread chemical contamination from solvents, reagents, or glassware.[4]

  • Troubleshooting Protocol:

    • Solvent and Reagent Check: Prepare fresh mobile phases and derivatization reagents using high-purity, LC-MS or GC-MS grade chemicals from a new bottle if possible.[4]

    • Glassware Cleaning: Ensure all glassware is meticulously cleaned. A recommended procedure is to wash with a laboratory-grade detergent, rinse thoroughly with tap water, followed by deionized water, and finally rinse with a high-purity solvent like methanol or acetone. For trace analysis, baking glassware at a high temperature (e.g., 400°C) can remove organic contaminants.

    • System Blank Analysis: Perform a blank run by injecting the solvent used for sample dissolution. This will help determine if the contamination is from the solvent itself.[20]

Issue 2: Prominent Phthalate Peaks (m/z 149, 391)

  • Potential Cause: Leaching of plasticizers from plastic consumables. Phthalates are ubiquitous in laboratory environments.[14]

  • Mitigation Strategy:

    • Avoid Plastic: Whenever possible, use glass or polypropylene labware. Avoid using plastic containers for solvent storage.

    • Select Appropriate Consumables: Use vials with PTFE-lined caps.[5] Be mindful of plastic pipette tips and centrifuge tubes, as they can also be a source of contamination.

    • Glove Selection: Wear nitrile gloves, as vinyl gloves can be a source of phthalate contamination.

cluster_sources Sources of Phthalate Contamination cluster_pathway Contamination Pathway cluster_detection Detection Plastic Vials Plastic Vials Leaching into Sample/Solvent Leaching into Sample/Solvent Plastic Vials->Leaching into Sample/Solvent Pipette Tips Pipette Tips Pipette Tips->Leaching into Sample/Solvent Solvent Bottles Solvent Bottles Solvent Bottles->Leaching into Sample/Solvent Vinyl Gloves Vinyl Gloves Vinyl Gloves->Leaching into Sample/Solvent GC-MS System GC-MS System Leaching into Sample/Solvent->GC-MS System m/z 149, 391 m/z 149, 391 GC-MS System->m/z 149, 391

Caption: Sources of phthalate contamination in the lab.

Issue 3: Recurring Siloxane Peaks (m/z 207, 281, 355)

  • Potential Cause: Bleed from GC septa, vial caps with silicone liners, or silicone-based lubricants in the system.[5][6][8]

  • Troubleshooting Steps:

    • Use Low-Bleed Septa: Employ high-quality, low-bleed septa in the GC injection port.[6] It is also advisable to condition new septa by baking them out in the injector port before analytical runs.

    • Proper Vial and Cap Selection: Use vials with PTFE-lined caps to prevent solvent contact with the silicone septum of the cap.[5]

    • Injector Maintenance: Regularly clean the GC injector port to remove any accumulated residues.[6]

Section B: Chromatography System (GC-MS)

The gas chromatography system is a significant contributor to background noise if not properly maintained.

Issue 4: Broad, Hump-like Baseline or "Column Bleed" Profile

  • Potential Cause: Degradation of the GC column's stationary phase, contaminated carrier gas, or a dirty injector port.[5][6]

  • Troubleshooting Protocol:

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions. This involves heating the column to a high temperature for a specified period to remove volatile contaminants and stabilize the stationary phase.

    • Carrier Gas Purity: Ensure the use of high-purity carrier gas (e.g., Helium 99.9995% pure). Install and regularly replace carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.[5][20]

    • Injector Cleaning: A contaminated injector liner can be a source of broad peaks. Regularly inspect and replace the injector liner.[6][21]

High Baseline Hump High Baseline Hump Check Column Bleed Check Column Bleed High Baseline Hump->Check Column Bleed Condition Column Condition Column Check Column Bleed->Condition Column Yes Check Carrier Gas Check Carrier Gas Check Column Bleed->Check Carrier Gas No Problem Resolved Problem Resolved Condition Column->Problem Resolved Replace Gas Purifiers Replace Gas Purifiers Check Carrier Gas->Replace Gas Purifiers Impure Check Injector Check Injector Check Carrier Gas->Check Injector Pure Replace Gas Purifiers->Problem Resolved Clean/Replace Liner Clean/Replace Liner Check Injector->Clean/Replace Liner Dirty Clean/Replace Liner->Problem Resolved

Caption: Troubleshooting a high baseline hump.

Issue 5: Appearance of "Ghost Peaks" in Blank Runs

  • Potential Cause: Carryover from a previous, more concentrated sample, or contamination in the syringe or sample preparation materials.[7][21][22][23]

  • Mitigation Steps:

    • Syringe Wash: Ensure the autosampler syringe is thoroughly washed with an appropriate solvent between injections.

    • Injector Temperature: Optimize the injector temperature to ensure complete volatilization of the sample without causing thermal degradation.

    • Bake-out: Implement a column bake-out at the end of each analytical run to elute any high-boiling point residues.[21]

    • Blank Injections: Run solvent blanks after samples with high concentrations of analytes to confirm the absence of carryover.[20]

Wash SolventTarget ContaminantsRationale
Hexane Non-polar compounds, lipidsGood for general FAME analysis carryover.[2]
Isopropanol Moderately polar compoundsEffective for a wider range of contaminants.
Acetonitrile Polar compoundsCan be used if polar interferences are suspected.
Section C: Mass Spectrometer

A clean and well-maintained mass spectrometer is crucial for achieving low background noise.

Issue 6: High Background in the Low Mass Range (e.g., < m/z 100)

  • Potential Cause: An air leak in the MS vacuum system or a contaminated ion source.[19]

  • Troubleshooting Protocol:

    • Leak Check: Perform a leak check on the MS system according to the manufacturer's guidelines. Look for the characteristic ions of nitrogen (m/z 28) and oxygen (m/z 32).

    • Ion Source Cleaning: If no leaks are detected, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source. This typically involves disassembly, cleaning the components with a mild abrasive or solvents, and reassembly.[24][25][26][27][28] Always wear powder-free gloves when handling ion source components to prevent contamination from skin oils.[27]

Issue 7: Inconsistent Signal-to-Noise Ratio

  • Potential Cause: Fluctuations in the MS detector voltage, unstable ion source temperature, or inconsistent desolvation in the case of LC-MS.[29]

  • Optimization Steps:

    • Instrument Stabilization: Allow the MS to warm up and stabilize for a sufficient amount of time before analysis. This ensures that the detector and source temperatures are stable.

    • Tuning: Regularly tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[30]

    • Source Parameter Optimization: For LC-MS, optimize source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal of your analyte while minimizing background noise.[4][10][29]

References

  • Protocols.io. (2025, September 20). Identification of Pseudomonas sp. using fatty acid methyl ester FAME) analysis. Retrieved from [Link]

  • Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Retrieved from [Link]

  • Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]

  • LCGC. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • Doria. GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Retrieved from [Link]

  • Agilent Technologies. (2014, September 4). Automated Sample Preparation for FAME Analysis in Edible Oils Using an Agilent 7696A Sample Prep WorkBench. Retrieved from [Link]

  • Agilent Technologies. Video Notes GC Troubleshooting Series Part One: Ghost Peaks. Retrieved from [Link]

  • Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]

  • Agilent Technologies. Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Retrieved from [Link]

  • Restek. Agilent GC-MS Maintenance: Restek's Quick Reference Guide. Retrieved from [Link]

  • Restek. (2017, December 31). GC Troubleshooting: Origins of Ghost Peaks. Retrieved from [Link]

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • ResearchGate. (2015, November 24). What is the basic principle for choosing solvents for GC-MS analysis?. Retrieved from [Link]

  • CDS Analytical. Quantitative Analysis of Polymer Contamination in Solvents by Pyrolysis-GC-MS Method. Retrieved from [Link]

  • Agilent Technologies. MSD EI and CI Source Cleaning and Installation Technical Overview. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]

  • University of Alaska Anchorage. (2007, October 15). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2014, June 30). diisooctyl phthalate contamination located to HESI source. Retrieved from [Link]

  • GL Sciences. Siloxane peaks in baseline GCMS. Retrieved from [Link]

  • University of California, Berkeley. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Scharlab. Solvents for GC-MS. Retrieved from [Link]

  • ResearchGate. Extracted ion chromatogram at m/z 149 of the thermal extractionCGC-MS.... Retrieved from [Link]

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • ScienceDirect. (2024, June 28). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile. Retrieved from [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Agilent Technologies. Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]

  • The Column. (2026, March 17). Determining High-molecular-weight Phthalates in Sediments using GC–APCI-ToF-MS. Retrieved from [Link]

  • LabRulez. Improving the Analysis of 37 Fatty Acid Methyl Esters. Retrieved from [Link]

  • Eureka by PatSnap. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs. Retrieved from [Link]

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. Retrieved from [Link]

  • Agilent Technologies. Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Retrieved from [Link]

  • Agilent Technologies. What are the common contaminants in my GCMS. Retrieved from [Link]

  • Archimer. Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthesized Methyl 7-Methylnonanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive troubleshooting and frequently asked questions for the purification of methyl 7-methylnonanoate, a branched-chain fatty acid methyl ester (FAME). As a non-polar ester, its purification requires careful consideration of the impurity profile of the crude reaction mixture. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity for their synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude methyl 7-methylnonanoate synthesis?

A1: The impurity profile depends heavily on the synthetic route, but for a typical Fischer-Speier esterification of 7-methylnonanoic acid with methanol, you can expect:

  • Unreacted 7-methylnonanoic acid: Due to the equilibrium nature of the reaction, some starting acid will likely remain.[1]

  • Excess Methanol: Methanol is often used in excess to drive the reaction forward and may remain after the reaction is quenched.[2]

  • Acid Catalyst: If a mineral acid like sulfuric acid was used, it must be neutralized and removed.[1]

  • Water: Water is a byproduct of the esterification and can shift the equilibrium back to the reactants if not removed.[3]

  • Side-products: Depending on reaction conditions, side-products from dimerization or other reactions may be present.

  • Solvent Residues: Solvents used during the reaction or initial workup can persist.[4]

Q2: What is the recommended initial purification strategy for crude methyl 7-methylnonanoate?

A2: A liquid-liquid extraction (aqueous wash) is almost always the first and most critical step.[5] This procedure is designed to remove the majority of polar and acidic impurities. The crude reaction mixture, dissolved in a water-immiscible organic solvent (like diethyl ether or ethyl acetate), is washed sequentially with:

  • Water: To remove excess methanol and some water-soluble byproducts.[5]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize the acid catalyst and convert the unreacted 7-methylnonanoic acid into its sodium salt, which is highly soluble in the aqueous layer and thus easily removed.[1][5]

  • Brine (Saturated NaCl Solution): To wash the organic layer and reduce the amount of dissolved water before the drying step.[6]

Q3: Which analytical techniques are best for assessing the purity of methyl 7-methylnonanoate?

A3: Gas Chromatography (GC) is the premier technique for analyzing volatile, thermally stable compounds like FAMEs.[7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying the relative amounts of different components in your sample.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the product and any impurities by comparing their mass spectra to known libraries.[8][9][10]

For GC analysis, a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is typically used for FAME separation.[6][7]

Q4: What are the key safety precautions when purifying methyl 7-methylnonanoate?

A4: All purification steps should be conducted inside a chemical fume hood.[11] The primary hazards are associated with the organic solvents used.

  • Inhalation and Skin Contact: Most organic solvents are volatile and can be absorbed through the skin.[12][13] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

  • Flammability: Solvents like diethyl ether, hexanes, and ethyl acetate are highly flammable.[14] Ensure there are no ignition sources (sparks, open flames, hot plates) nearby.[11]

  • Storage and Waste: Store solvents in properly labeled, sealed containers in a well-ventilated area.[14][15] Dispose of solvent waste in designated hazardous waste containers according to your institution's guidelines.[15]

Troubleshooting Guide

Issue 1: An emulsion formed during the aqueous wash and the layers won't separate.
  • Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by soap-like molecules formed during the neutralization of fatty acids.[5] This is common when washing with a base.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes the layers will separate on their own.

    • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.[6]

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: As a last resort, pass the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

Issue 2: My GC-MS analysis after purification still shows a significant peak for the starting 7-methylnonanoic acid.
  • Causality: This indicates an incomplete reaction or an inefficient aqueous base wash. The sodium bicarbonate wash may not have been sufficient to remove all the unreacted acid.

  • Solution:

    • Repeat the Base Wash: Re-dissolve your product in an organic solvent and perform one or two more careful washes with saturated NaHCO₃ solution. Ensure you shake the separatory funnel well (venting frequently) to maximize contact between the layers.[5]

    • Use a Stronger, Dilute Base: A very dilute (e.g., 1-2%) solution of sodium hydroxide (NaOH) can be used. Caution: Using a strong base increases the risk of saponifying (hydrolyzing) your desired ester product back to the acid salt.[5] This should be done quickly and at room temperature.

    • Solid-Phase Extraction (SPE): For small-scale, high-purity needs, you can pass the product through an aminopropyl-bonded silica SPE cartridge, which is designed to retain acidic compounds.[5]

Issue 3: My product is a clear oil, but the yield is very low.
  • Causality: Low yields can result from an incomplete reaction, mechanical losses during transfers and extractions, or hydrolysis of the ester during workup.

  • Solution:

    • Optimize Reaction: Ensure the initial esterification reaction goes to completion by using a sufficient excess of methanol and allowing adequate reaction time.[2] Consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward.[3]

    • Minimize Transfers: Each transfer from one flask to another results in some product loss. Plan your workflow to minimize these steps.

    • Back-Extraction: After the aqueous washes, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

    • Avoid Harsh Conditions: Avoid prolonged exposure to strong acids or bases, especially with heat, to prevent product degradation.[5]

Issue 4: Column chromatography is not separating my product from a close-running impurity.
  • Causality: The impurity has a polarity very similar to methyl 7-methylnonanoate, causing them to co-elute. This is common with isomeric or structurally similar byproducts.

  • Solution:

    • Optimize the Mobile Phase: The key to chromatographic separation is finding a solvent system where the components have different affinities for the stationary phase.[16]

      • Decrease Polarity: Methyl 7-methylnonanoate is quite non-polar. Use a very non-polar mobile phase, such as a gradient of 0% to 5% ethyl acetate in hexanes. A shallower gradient gives the compounds more time to resolve on the column.[17]

      • Try Different Solvents: Experiment with other solvent systems. For example, a mixture of dichloromethane and hexanes may provide different selectivity.

    • Improve Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks, which can lead to poor separation.[11][18]

    • Fractional Distillation: If the impurity has a different boiling point, fractional distillation under vacuum is a powerful alternative for separation.[19][20][21] This is often the preferred method for separating closely related FAMEs on a larger scale.[22]

Purification Workflows & Protocols

Decision Tree for Purification Strategy

G start Crude Methyl 7-Methylnonanoate wash Liquid-Liquid Extraction (Aqueous Wash) start->wash dry Dry with Na₂SO₄ & Evaporate Solvent wash->dry analyze1 Assess Purity (GC-MS) dry->analyze1 high_purity Product >98% Pure analyze1->high_purity Yes low_purity Significant Impurities Remain analyze1->low_purity No impurity_type Identify Impurity Type low_purity->impurity_type polar_imp Polar Impurities (e.g., starting acid/alcohol) impurity_type->polar_imp Polar nonpolar_imp Non-Polar Impurities (Closely-boiling/eluting) impurity_type->nonpolar_imp Non-Polar chromatography Flash Column Chromatography polar_imp->chromatography distillation Fractional Vacuum Distillation nonpolar_imp->distillation chromatography->high_purity distillation->high_purity

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

Objective: To remove acidic and water-soluble impurities from the crude reaction mixture.

Procedure:

  • Dilution: Transfer the cooled, crude reaction mixture to a separatory funnel and dilute with 2-3 volumes of diethyl ether or ethyl acetate.[5]

  • Water Wash: Add an equal volume of deionized water, gently invert the funnel 3-4 times (venting after each inversion), allow the layers to separate, and drain the lower aqueous layer.[5]

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release the CO₂ gas that evolves.[5] Continue until no more gas is produced. Drain the aqueous layer. Repeat this step.

  • Brine Wash: Add an equal volume of brine, gently invert a few times, and drain the aqueous layer. This helps remove residual water from the organic layer.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; the drying agent should move freely when the solution is dry.[6]

  • Concentration: Filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, washed ester.

Protocol 2: Flash Column Chromatography

Objective: To separate the non-polar ester from more polar impurities.[16]

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For methyl 7-methylnonanoate, a mobile phase of 5% ethyl acetate in hexanes is a good starting point. The target compound should have an Rf value of approximately 0.2-0.3.[16]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., pure hexanes) and pour it into the column.[17] Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude ester from Protocol 1 in a minimal amount of the mobile phase (or a less polar solvent like hexanes). Carefully add this concentrated sample to the top of the column with a pipette.[16] Alternatively, for better resolution, use the "dry loading" method by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[16][18]

  • Elution: Carefully add the eluting solvent to the top of the column. Apply positive pressure (using compressed air or a pump) to achieve a steady flow.[16]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Table 1: Example Solvent Gradient for Flash Chromatography

StepSolvent System (Ethyl Acetate in Hexanes)VolumePurpose
1100% Hexanes2 column volumesPre-elute column and elute very non-polar impurities
22% Ethyl Acetate5 column volumesElute the target methyl 7-methylnonanoate
35-10% Ethyl Acetate3-5 column volumesElute slightly more polar impurities
420-50% Ethyl Acetate2 column volumesColumn flush to remove all remaining compounds

References

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Strathclyde.
  • Precautions for Handling Organic Solvent. (n.d.). National Yang Ming Chiao Tung University.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Working Safety with Solvents. (n.d.). Washington State Department of Labor & Industries.
  • Organic Solvents. (n.d.). Florida State University Environmental Health and Safety.
  • Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. (2024). Eco-link.
  • Working safely with solvents. (2021). University College London Safety Services.
  • Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
  • Successful Flash Chromatography. (n.d.). Biotage.
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Sigma-Aldrich.
  • Standard operating procedure Flash column chromatography. (n.d.). University of Nebraska-Lincoln College of Engineering Safety.
  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). SiliCycle.
  • Analysis of Fatty Acid Methyl Esters in Edible Oils. (n.d.). LabRulez GCMS.
  • Technical Support Center: Purification of Esterification Mixtures. (2025). BenchChem.
  • Fractional Distillation of Methyl Esters (FAME). (n.d.). SPEC Engineers.
  • How to purify esterefication product? (2016). ResearchGate.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Troubleshooting Guide. (2025). Journal of Molecular Structure.
  • Methyl Ester Fractionation. (n.d.). FENIX Process Technologies Pvt. Ltd.
  • Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. (2002). Industrial & Engineering Chemistry Research.
  • Technical Support Center: Folic Acid Methyl Ester Experiments. (2025). BenchChem.
  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. (2025). Technoilogy.
  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (n.d.). ResearchGate.
  • Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. (2009). Journal of Chemical Education.
  • What are the modifications to improve the purity of ester? (2017). Quora.
  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. (n.d.). MACBETH project.
  • Application Notes and Protocols: Purification of Synthetic 8-Methylnonyl nonanoate. (2025). BenchChem.
  • Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. (2025). Organic Process Research & Development.

Sources

Validation & Comparative

Enhancing Lipid Profiling Accuracy: Methyl 7-Methylnonanoate vs. Straight-Chain FAMEs as Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

In quantitative lipidomics, the selection of an internal standard (IS) dictates the absolute accuracy of the entire analytical pipeline. For decades, straight-chain odd-carbon fatty acid methyl esters (FAMEs)—such as pentadecanoate (C15:0) and heptadecanoate (C17:0)—have served as the default IS under the assumption that mammalian tissues lack odd-chain fatty acids. However, high-resolution mass spectrometry has debunked this dogma, revealing that 1[1].

To circumvent this endogenous background noise, researchers and drug development professionals are increasingly pivoting to branched-chain FAMEs (BCFAMEs) like methyl 7-methylnonanoate . This guide objectively compares methyl 7-methylnonanoate against traditional straight-chain FAMEs, detailing the mechanistic causality behind its superior accuracy and providing a self-validating experimental protocol for GC-MS lipid profiling.

Mechanistic Comparison: The Causality of Background Interference

The Pitfall of Straight-Chain FAMEs (C15:0, C17:0)

Straight-chain odd-carbon fatty acids are structurally analogous to the highly abundant even-chain lipids (C16:0, C18:0) synthesized by mammalian Fatty Acid Synthase (FASN). While chemically stable, they are not biologically inert.2[2].

The Analytical Consequence : When a sample containing endogenous C15:0 is spiked with a C15:0 IS, the resulting GC-MS peak area is artificially inflated. Because target lipid concentrations are calculated inversely to the IS area ( Target=AreaIS​AreaTarget​​×AmountIS​ ),3[3], compromising the integrity of pharmacokinetic or metabolic models.

The Advantage of Methyl 7-Methylnonanoate

Methyl 7-methylnonanoate ( C11​H22​O2​ , MW: 186.29) features a4[4]. This specific steric configuration provides two critical advantages:

  • Zero Biological Background : Unlike straight-chain odd-carbon FAMEs, this specific mid-chain branched structure is not synthesized by mammalian FASN, nor is it a common product of standard microbial flora (5[5]). Consequently, it acts as a true "blank" matrix standard.

  • Optimal Chromatographic Elution : In GC-MS,6[6]. Methyl 7-methylnonanoate elutes in the early region of the chromatogram, a zone typically free from the heavy clustering of highly abundant C16–C20 biological lipids, ensuring baseline resolution.

IS_Logic IS Internal Standard Selection Straight Odd-Chain FAMEs (e.g., C15:0, C17:0) IS->Straight Branched Branched-Chain FAMEs (Methyl 7-methylnonanoate) IS->Branched Endo Endogenous Presence (Diet/Microbiome) Straight->Endo Susceptible Zero Zero Biological Background Branched->Zero Resistant Bias Signal Inflation & Target Underestimation Endo->Bias Causes Accurate High Precision & Absolute Quantification Zero->Accurate Enables

Fig 1. Mechanistic logic of internal standard selection and its impact on quantification accuracy.

Quantitative Data & Performance Comparison

The following table summarizes the analytical performance metrics when comparing these two classes of internal standards in a standard mammalian plasma lipidomics workflow.

ParameterStraight-Chain FAMEs (e.g., C15:0, C17:0)Methyl 7-Methylnonanoate
Endogenous Background Moderate to High (Diet/Microbiome dependent)Zero (Absent in mammalian/plant systems)
Quantification Bias Risk High (Systematically underestimates target lipids)Low (Enables absolute quantification)
Chromatographic Profile Elutes within dense C14-C18 biological lipid zonesElutes early, avoiding C16-C20 lipid clusters
Co-elution Risk Minimal on standard columns7[7]
Best Use Case Qualitative profiling, non-mammalian samplesHigh-accuracy clinical & pharmacokinetic assays

Self-Validating Experimental Protocol: FAME Profiling via GC-MS

To ensure rigorous scientific integrity, the following protocol incorporates a mandatory "Matrix Blank" step. This creates a self-validating system: by analyzing an unspiked sample alongside the spiked sample, the researcher empirically proves the absence of methyl 7-methylnonanoate in the native matrix, thereby validating the IS choice.

GCMS_Workflow A 1. Biological Sample (Plasma/Tissue) B 2. Spike Internal Standard (Methyl 7-methylnonanoate) A->B C 3. Lipid Extraction (e.g., Modified Folch) B->C D 4. Transesterification (MeOH/H2SO4 or BF3) C->D E 5. GC-MS Analysis (FAME Profiling) D->E F 6. Data Quantification (Target Area / IS Area) E->F

Fig 2. Step-by-step FAME lipidomics workflow utilizing Methyl 7-methylnonanoate as the IS.

Step 1: Matrix Validation & IS Spiking
  • Action : Aliquot two equal volumes of the biological sample (e.g., 50 µL plasma). Label one "Matrix Blank" and the other "Analytical Sample". Spike the "Analytical Sample" with a known concentration of methyl 7-methylnonanoate (e.g., 10 µg/mL). Add an equivalent volume of pure solvent to the "Matrix Blank".

  • Causality : The "Matrix Blank" establishes the baseline biological noise. If the GC-MS chromatogram of the blank shows zero signal at the specific retention time of methyl 7-methylnonanoate, the researcher has definitively proven that any signal in the "Analytical Sample" is 100% derived from the spiked IS, ensuring absolute quantification accuracy.

Step 2: Lipid Extraction (Modified Folch)
  • Action : Add 1.5 mL of a 2:1 Chloroform:Methanol mixture to both samples. Vortex vigorously for 2 minutes, then add 0.3 mL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen.

  • Causality : The 2:1 Chloroform:Methanol ratio is thermodynamically optimized to disrupt hydrogen bonding and hydrophobic interactions within lipoprotein complexes, efficiently partitioning non-polar lipids (triglycerides, free fatty acids) into the lower organic phase while leaving proteins and salts in the upper aqueous phase.

Step 3: Transesterification (Derivatization)
  • Action : Reconstitute the dried lipid extract in 500 µL of 2% H2​SO4​ in Methanol. Incubate at 50°C for 2 hours. Neutralize with 100 µL of saturated NaCl solution and extract the newly formed FAMEs using 500 µL of hexane.

  • Causality : Free fatty acids and complex lipids are too polar and possess boiling points too high for efficient gas chromatography. Acid-catalyzed transesterification converts them into Fatty Acid Methyl Esters (FAMEs), significantly lowering their boiling point and making them volatile enough for GC-MS without thermal degradation.

Step 4: GC-MS Acquisition Parameters
  • Action : Inject 1 µL of the hexane layer into the GC-MS (e.g., equipped with a DB-FastFAME or equivalent column). Use a temperature gradient: start at 80°C (hold 1 min), ramp at 20°C/min to 170°C, then 1°C/min to 204°C, and finally 20°C/min to 250°C (hold 10 min).

  • Causality : Using an initial low oven temperature (80°C) allows the highly volatile methyl 7-methylnonanoate to condense and focus on the head of the column. This prevents peak broadening and ensures a sharp, Gaussian peak shape before the oven ramps up to elute the heavier C16-C24 biological lipids.

Conclusion

For drug development professionals requiring uncompromising accuracy in lipidomic profiling, the transition from straight-chain odd-carbon FAMEs to branched-chain alternatives like methyl 7-methylnonanoate is a necessary evolution. By eliminating the endogenous background noise generated by diet and the microbiome, researchers can achieve true absolute quantification, ensuring that metabolic biomarkers reflect physiological realities rather than analytical artifacts.

References

  • National Institute of Standards and Technology (NIST). Methyl 7-Methylnonanoate. Available at: [Link]

  • Ran-Ressler, R. R., et al. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Available at: [Link]

  • Roberts, L. D., et al. Odd chain fatty acid metabolism in mice after a high fat diet. PMC - NIH. Available at: [Link]

  • Wallace, M., et al. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. The attenuated hepatic clearance of propionate increases cardiac oxidative stress in propionic acidemia. PMC - NIH. Available at: [Link]

  • Xia, Y., et al. Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Zhang, X., et al. Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Branched FAME Quantification Protocols

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of protocols for the quantification of branched-chain fatty acid methyl esters (FAMEs), with a focus on establishing robust inter-laboratory validation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the critical reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

The Significance of Branched-Chain Fatty Acids and the Need for Standardized Quantification

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their acyl chain. Once thought to be minor components of the total lipid pool, BCFAs are now recognized for their significant roles in a variety of biological processes. They are integral components of bacterial cell membranes, influencing fluidity and environmental adaptation. In mammals, BCFAs are obtained through the diet, particularly from dairy products and ruminant meats, and through the metabolic activity of the gut microbiota.[1][2] Emerging research has linked BCFAs to the regulation of metabolic pathways, immune modulation, and even potential anti-cancer properties.

Given their growing importance, the accurate and reproducible quantification of BCFAs is paramount for advancing our understanding of their physiological roles and for the development of novel diagnostics and therapeutics. However, the structural complexity of BCFAs, including the presence of numerous iso- and anteiso- isomers, presents significant analytical challenges that can lead to variability between laboratories.[1][3] This guide addresses these challenges by comparing common quantification protocols and providing a framework for their inter-laboratory validation.

Core Challenges in Branched FAME Quantification

The accurate quantification of branched FAMEs is complicated by several factors:

  • Isomeric Complexity: The presence of multiple structural isomers with similar physicochemical properties makes their chromatographic separation difficult. For instance, the co-elution of iso-BCFAs with monounsaturated fatty acids can be a significant issue, particularly on polar gas chromatography (GC) columns.[3]

  • Low Abundance: In many biological matrices, BCFAs are present at much lower concentrations than their straight-chain counterparts, requiring highly sensitive analytical methods for their detection and quantification.

  • Matrix Effects: Complex biological samples, such as plasma, tissues, and fecal matter, contain a multitude of compounds that can interfere with the extraction, derivatization, and instrumental analysis of BCFAs.

  • Lack of Certified Reference Materials: While standard reference materials (SRMs) are available for many straight-chain fatty acids from organizations like the National Institute of Standards and Technology (NIST), there is a more limited selection of SRMs with certified concentrations for a wide range of BCFAs.[4][5] This hinders direct method validation and inter-laboratory comparisons.

A Comparative Analysis of Branched FAME Quantification Protocols

The quantification of BCFAs typically involves three key stages: lipid extraction, derivatization to FAMEs, and instrumental analysis. This section compares common methodologies at each stage, highlighting the rationale behind procedural choices.

Lipid Extraction: The Foundation of Accurate Quantification

The goal of lipid extraction is to efficiently and reproducibly isolate lipids, including those containing BCFAs, from the sample matrix. The choice of extraction method can significantly impact the final quantitative results.

Protocol A: The Folch Method (and its modifications)

The Folch method, or its common modification by Bligh and Dyer, is a widely used liquid-liquid extraction technique.[6][7]

  • Principle: This method relies on a biphasic solvent system of chloroform and methanol to extract lipids from an aqueous sample homogenate.

  • Advantages: It is a robust and well-established method suitable for a wide range of biological samples.

  • Causality of Experimental Choices: The use of a chloroform/methanol mixture ensures the extraction of both polar and non-polar lipids. The subsequent addition of water or a salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer.

Protocol B: Solid-Phase Extraction (SPE)

SPE offers a more targeted approach to lipid extraction and can be used for fractionation of lipid classes.

  • Principle: A sample is passed through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.

  • Advantages: SPE can provide cleaner extracts by removing interfering substances, and it can be used to isolate specific lipid classes, which may be desirable for certain research questions.

  • Causality of Experimental Choices: The choice of sorbent and elution solvents is critical and depends on the specific properties of the BCFAs and the sample matrix.

Derivatization to FAMEs: Enhancing Volatility for GC Analysis

For analysis by gas chromatography, the non-volatile fatty acids must be converted into their more volatile FAME derivatives.[8][9]

Protocol I: Acid-Catalyzed Methylation (e.g., Methanolic HCl or BF3/Methanol)

  • Principle: This is a common and effective method where the fatty acids are heated in the presence of an acidic catalyst and methanol.

  • Advantages: It is a relatively simple and inexpensive method.

  • Causality of Experimental Choices: The acid protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heating accelerates the reaction rate.

Protocol II: Base-Catalyzed Transesterification (e.g., Sodium Methoxide)

  • Principle: This method is suitable for esterified fatty acids (e.g., in triglycerides or phospholipids) and involves the exchange of the glycerol backbone for a methyl group.

  • Advantages: It is a rapid reaction that can be performed at room temperature.

  • Causality of Experimental Choices: The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the ester, leading to the formation of the FAME and a glycerol byproduct.

Instrumental Analysis: The Separation and Detection of Branched FAMEs

The final stage of the workflow is the instrumental analysis, where the individual branched FAMEs are separated, identified, and quantified.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of FAMEs.[10][11]

  • Principle: The FAMEs are separated based on their volatility and interaction with the stationary phase of a GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information for identification and quantification.

  • Advantages: GC offers high-resolution separation of complex mixtures, and MS provides high sensitivity and specificity.

  • Causality of Experimental Choices: The choice of GC column is critical for resolving isomeric BCFAs. A non-polar column, such as one with a 5% phenyl methylpolysiloxane phase, can be effective for separating BCFAs from straight-chain fatty acids.[3][12] The use of electron impact (EI) ionization is common, but chemical ionization (CI) can provide more molecular ion information, which is useful for confirming the molecular weight of the FAMEs.[13][14]

Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an alternative technique that is gaining popularity for the analysis of fatty acids.[15][16][17]

  • Principle: Fatty acids are separated by reversed-phase liquid chromatography and then detected by tandem mass spectrometry.

  • Advantages: LC-MS/MS can often be performed without derivatization, which simplifies sample preparation.[17] It is also highly sensitive and specific.

  • Causality of Experimental Choices: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the selective detection and quantification of specific BCFAs even in complex matrices.[15]

Inter-laboratory Validation: A Framework for Ensuring Data Comparability

An inter-laboratory validation study, also known as a round-robin test, is essential for assessing the reproducibility of a quantification protocol and for identifying potential sources of systematic error.

Designing an Inter-laboratory Study for Branched FAMEs

A well-designed inter-laboratory study should include the following elements:

  • Standardized Protocols: All participating laboratories should agree to follow a standardized protocol for sample preparation and analysis.

  • Common Reference Materials: The use of a common, well-characterized reference material is crucial. In the absence of a certified reference material for a wide range of BCFAs, a pooled biological sample or a custom-made spiked sample can be used.

  • Blinded Samples: Samples should be provided to the participating laboratories in a blinded fashion to prevent bias.

  • Replicate Analyses: Each laboratory should perform replicate analyses of each sample to assess intra-laboratory precision.

  • Centralized Data Analysis: The data from all laboratories should be collected and analyzed by a central coordinator to ensure consistency in the statistical evaluation.

Key Performance Metrics for Inter-laboratory Validation

The following metrics are commonly used to evaluate the performance of the participating laboratories and the overall reproducibility of the method:

  • Repeatability (Intra-laboratory precision): The variation in results obtained by the same laboratory on the same sample using the same method.

  • Reproducibility (Inter-laboratory precision): The variation in results obtained by different laboratories on the same sample using the same method.

  • Accuracy: The closeness of the measured value to the true or accepted reference value. This can be assessed using a certified reference material or a spiked sample with a known concentration of BCFAs.

Experimental Protocols

Protocol 1: GC-MS Quantification of Branched FAMEs

This protocol provides a detailed, step-by-step methodology for the quantification of branched FAMEs in a biological matrix using GC-MS.

I. Lipid Extraction (Modified Folch Method)

  • Homogenize 50-100 mg of the sample in 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Add an internal standard, such as a deuterated or odd-chain fatty acid, at a known concentration.

  • Vortex the mixture for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

II. Derivatization to FAMEs (Acid-Catalyzed Methylation)

  • Add 1 mL of 2% (v/v) methanolic sulfuric acid to the dried lipid extract.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane phase containing the FAMEs for GC-MS analysis.

III. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron impact (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Protocol 2: LC-MS/MS Quantification of Branched-Chain Fatty Acids

This protocol outlines a method for the direct quantification of branched-chain fatty acids without derivatization.

I. Sample Preparation

  • Homogenize 50-100 mg of the sample in 1 mL of methanol containing an internal standard.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

II. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Analysis: Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the target branched-chain fatty acids.

Data Presentation and Visualization

Hypothetical Inter-laboratory Comparison Data

The following table presents hypothetical data from an inter-laboratory study comparing the quantification of two common branched FAMEs using the GC-MS protocol described above.

Laboratoryiso-C15:0 FAME (µg/g)anteiso-C15:0 FAME (µg/g)
Lab 112.5 ± 0.88.2 ± 0.5
Lab 211.9 ± 1.17.9 ± 0.9
Lab 313.1 ± 0.98.5 ± 0.6
Lab 412.2 ± 1.38.1 ± 1.0
Mean 12.4 8.2
RSD (%) 4.3 3.2
Visualizing the Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Branched FAME Quantification.

interlab_validation cluster_participating_labs Participating Laboratories Coordinating_Lab Coordinating Lab Protocol Standardized Protocol Coordinating_Lab->Protocol Reference_Material Reference Material Coordinating_Lab->Reference_Material Lab_A Lab A Protocol->Lab_A Lab_B Lab B Protocol->Lab_B Lab_C Lab C Protocol->Lab_C Lab_D Lab D Protocol->Lab_D Reference_Material->Lab_A Reference_Material->Lab_B Reference_Material->Lab_C Reference_Material->Lab_D Data_Analysis Centralized Data Analysis Lab_A->Data_Analysis Lab_B->Data_Analysis Lab_C->Data_Analysis Lab_D->Data_Analysis Performance_Metrics Performance Metrics (Repeatability, Reproducibility, Accuracy) Data_Analysis->Performance_Metrics

Caption: Inter-laboratory Validation Logic.

Conclusion

The inter-laboratory validation of branched FAME quantification protocols is a critical step towards achieving data harmonization and advancing our understanding of the biological roles of these important lipids. This guide has provided a comprehensive comparison of analytical methodologies, highlighting the importance of standardized protocols, appropriate reference materials, and rigorous data analysis. By adopting the principles and practices outlined in this guide, researchers can enhance the reliability and comparability of their branched FAME quantification data, thereby fostering greater collaboration and accelerating scientific discovery.

References

  • Standard Reference Materials to support measurement of fatty acids. ResearchGate. [Link]

  • Development of botanical and fish oil standard reference materials for fatty acids. PubMed. [Link]

  • Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Lipid Standards. Merck Millipore. [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. [Link]

  • Fast Analysis of Fatty Acids in Brans by GC/MS. Shimadzu. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. PMC. [Link]

  • Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta. [Link]

  • Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Michigan State University. [Link]

  • Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. WUR eDepot. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). LabRulez GCMS. [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PMC. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]

  • Sensitive and accurate determination of short-chain fatty acids in feces using benzyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Analyst. [Link]

  • Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. ResearchGate. [Link]

  • Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. PMC. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Nonanoic acid, 7-methyl-, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling specialized lipidomic reagents and branched-chain fatty acid methyl esters (FAMEs). Nonanoic acid, 7-methyl-, methyl ester (CAS: 5129-63-5), also known as methyl 7-methylnonanoate, is a lipophilic aliphatic ester utilized extensively in biomarker research and chemical synthesis[1].

While it is not acutely toxic, its physicochemical properties demand rigorous adherence to specific safety protocols. To build a self-validating safety system in your laboratory, you must understand the causality behind its behavior—why the molecule acts the way it does, and how our operational choices directly mitigate those specific risks.

Physicochemical Profiling & Hazard Causality

Safety protocols are only effective when grounded in molecular reality. As a branched-chain methyl ester (C11H22O2), this compound exhibits moderate volatility and high lipophilicity.

  • Flammability: Like its straight-chain analog methyl nonanoate, it is classified as a Category 4 Combustible Liquid with a flash point of approximately 87°C (188.6°F)[2]. It can form explosive vapor-air mixtures if heated or aerosolized[3].

  • Dermal & Ocular Hazards: The lipophilic nature of FAMEs allows them to act as mild defatting agents. Prolonged skin contact strips the stratum corneum of its natural lipids, leading to contact dermatitis and irritation[4].

  • Inhalation Hazards: Heating the ester generates vapors containing carbon monoxide and carbon dioxide that can severely irritate the respiratory mucosa[5][6].

Table 1: Quantitative Hazard & Physicochemical Summary

PropertyValue / ClassificationCausality / Operational Implication
CAS Number 5129-63-5Unique identifier for methyl 7-methylnonanoate[1].
Molecular Formula C11H22O2Branched aliphatic ester; dictates its high lipophilicity.
Flash Point ~87°C (188.6°F)Combustible liquid; mandates storage away from open flames[2].
GHS Classification Flam. Liq. 4Requires dedicated flammables storage away from strong oxidizers[2][6].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic compliance exercise; it is a calculated defense against specific molecular hazards.

Table 2: PPE Requirements and Mechanistic Justification

EquipmentSpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Aliphatic esters readily permeate latex. Nitrile provides a superior liquid-tight barrier against lipophilic solvents[7].
Eye Protection ANSI Z87.1 Safety glasses with side shieldsPrevents ocular exposure from accidental micro-splashes during viscous pipetting[6].
Body Protection Flame-resistant (FR) lab coatMitigates fire risk given the compound's combustible nature[4].
Respiratory NIOSH-approved vapor respiratorRequired only if handling outside a fume hood or if heating generates aerosols[7].

Operational Workflow & Handling Protocol

The following workflow ensures a self-validating system where each step inherently minimizes the risk of exposure or ignition.

G Start 1. Pre-Operation Check PPE 2. Don Nitrile & FR Coat Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Handling 4. Execute Aliquoting Hood->Handling Storage 5. Seal & Store at 4°C Handling->Storage

Standard operational workflow for safely handling branched aliphatic esters.

Step-by-Step Methodology: Aliquoting and Transfer
  • Environmental Preparation: Ensure the chemical fume hood has a certified face velocity of at least 100 fpm. Clear the workspace of any strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions[6].

  • PPE Verification: Inspect nitrile gloves for micro-tears. Don safety glasses and a flame-resistant lab coat.

  • Grounding (Scale-up only): If transferring large volumes (>4 Liters), ensure all metal receiving containers are grounded to prevent static discharge, which could ignite combustible vapors[4][7].

  • Pipetting: Use positive displacement pipettes for accurate transfer of the ester. Dispense slowly against the inner wall of the receiving vessel to prevent aerosol formation[7].

  • Sealing and Storage: Purge the headspace of the primary container with an inert gas (Argon or Nitrogen) to prevent auto-oxidation. Seal tightly and store in a dedicated flammables cabinet in a cool, dark place[7].

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent environmental contamination, slipping hazards, and vapor accumulation.

SpillResponse Spill Spill Detected Assess Eliminate Ignition Sources Spill->Assess Contain Apply Inert Absorbent Assess->Contain Collect Collect in Sealed Bin Contain->Collect Dispose Route to HazMat Collect->Dispose

Emergency spill response and containment pathway for combustible liquids.

Step-by-Step Methodology: Spill Containment and Disposal
  • Source Isolation: Immediately extinguish all open flames and unplug non-explosion-proof equipment in the vicinity[4].

  • Ventilation: Maximize room ventilation and lower the fume hood sash if the spill is contained within the hood workspace.

  • Containment: Do NOT use water, as the ester is immiscible and will simply spread across aquatic surfaces[5]. Surround the spill with an inert, liquid-binding material such as diatomaceous earth, dry sand, or universal chemical binders[2][3].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a compatible, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent and water to remove the residual lipophilic film, mitigating severe slipping hazards[5].

  • Waste Disposal: Label the container clearly as "Combustible Organic Waste - FAMEs" and route to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration[7]. Do not flush down the drain, as it can accumulate in sewer systems.

References

  • Methyl Nonanoate - Safety Data Sheet Source: Agilent Technologies URL:[Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture Source: Carl ROTH URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.